An In-depth Technical Guide to (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine: Properties, Synthesis, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral intermediate, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. This molecule is of significant intere...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of the chiral intermediate, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. This molecule is of significant interest to researchers and drug development professionals, particularly as a key building block in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors. This guide is structured to provide both foundational knowledge and practical insights for the laboratory setting.
Introduction and Significance
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral primary amine built on a brominated indane scaffold. Its stereochemistry and the presence of two reactive sites—the primary amine and the aryl bromide—make it a versatile precursor for a variety of more complex molecules. Its primary significance lies in its structural relationship to Rasagiline, a potent and selective irreversible inhibitor of MAO-B, which is used in the treatment of Parkinson's disease.[1] The bromo substituent offers a handle for further chemical modification, allowing for the exploration of structure-activity relationships in drug discovery programs.[2]
Physicochemical and Stereochemical Properties
The fundamental properties of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine are summarized in the table below. It is important to note that while some properties are reported, others are predicted based on computational models due to a lack of extensive experimental data in the public domain.
Contains one stereocenter at the C1 position, existing as the (S)-enantiomer.
Specific Rotation ([α]D)
Not experimentally reported in available literature. As a chiral molecule, it is expected to be optically active.
Note: Predicted values should be used as an estimation and confirmed experimentally.
The chirality of this molecule is a critical feature. The (1S) configuration is crucial for its application in the synthesis of specific stereoisomeric drugs where biological activity is highly dependent on the three-dimensional arrangement of the molecule.
Caption: Chemical structure of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.
Proposed Synthesis Pathway
A likely synthetic route involves three key stages:
Synthesis of the Ketone Precursor: Preparation of 6-bromo-1-indanone.
Formation of the Racemic Amine: Reductive amination of the ketone.
Chiral Resolution: Separation of the desired (1S)-enantiomer.
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of (1S)-6-bromo-1-aminoindane
This guide provides a comprehensive technical overview of (1S)-6-bromo-1-aminoindane, a chiral synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. We will exp...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of (1S)-6-bromo-1-aminoindane, a chiral synthetic intermediate of significant interest to researchers, scientists, and professionals in drug development. We will explore its molecular architecture, stereochemical integrity, synthesis, and analytical characterization, offering field-proven insights into its handling and application.
Introduction: The Strategic Value of Chiral Indane Scaffolds
The 1-aminoindane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous neurologically active agents, including the antiparkinsonian drug Rasagiline. The introduction of a bromine atom at the 6-position offers a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, enabling the exploration of a wider chemical space. The stereochemistry at the C1 position is paramount, as enantiomers frequently exhibit distinct pharmacological and toxicological profiles.[1] This guide focuses specifically on the (1S)-enantiomer, providing a detailed roadmap for its synthesis, purification, and characterization.
Section 1: Synthesis and Enantiomeric Resolution
The synthesis of enantiomerically pure (1S)-6-bromo-1-aminoindane is a multi-step process that begins with a commercially available precursor and culminates in a high-purity chiral amine. The causality behind this pathway is the strategic conversion of a prochiral ketone into a chiral center, followed by the physical separation of the resulting enantiomers.
1.1. Synthesis of Racemic 6-bromo-1-aminoindane
The initial steps focus on the creation of the racemic amine from 6-bromo-1-indanone.[2] This foundational stage involves standard, reliable organic transformations.
Step 1: Oximation of 6-bromo-1-indanone. The ketone is converted to its corresponding oxime. This step is critical as it transforms the carbonyl group into a moiety that can be readily reduced to a primary amine.
Step 2: Reduction of the Oxime. The 6-bromo-1-indanone oxime is reduced to racemic 6-bromo-1-aminoindane. Common reducing agents for this transformation include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like sodium borohydride in the presence of a nickel salt.
The following diagram illustrates the synthetic workflow from the starting ketone to the racemic amine.
Caption: Synthetic pathway to racemic 6-bromo-1-aminoindane.
1.2. Chiral Resolution via Diastereomeric Salt Formation
With the racemic mixture in hand, the core challenge is the separation of the two enantiomers. The most robust and scalable method for this is classical resolution through the formation of diastereomeric salts.[3]
Expertise in Practice: The choice of resolving agent is the most critical parameter in this process. The agent must be an enantiomerically pure chiral acid that forms crystalline salts with the amine. The differential solubility of the resulting diastereomeric salts in a given solvent system is the physical property that enables their separation. For primary amines like 1-aminoindane, chiral dicarboxylic acids such as L(-)-malic acid or (2R,3R)-tartaric acid are often effective.[4]
The diagram below outlines the logic of chiral resolution.
Caption: Logical workflow for chiral resolution by diastereomeric salt formation.
Experimental Protocol: Chiral Resolution
Dissolution: Dissolve one equivalent of racemic 6-bromo-1-aminoindane in a suitable solvent (e.g., methanol or ethanol) with gentle heating.
Addition of Resolving Agent: To the warm solution, add a solution of 0.5 to 1.0 equivalents of (2R,3R)-tartaric acid dissolved in the same solvent. The sub-stoichiometric amount of the resolving agent is often key to achieving high enantiomeric purity in the crystallized salt.
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent. The mother liquor, enriched in the other diastereomer, is reserved.
Liberation of the Free Amine: Suspend the isolated diastereomeric salt in a biphasic system of water and a suitable organic solvent (e.g., dichloromethane). Basify the aqueous layer with a strong base (e.g., 2M NaOH) to a pH > 11.
Extraction: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent.
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (1S)-6-bromo-1-aminoindane.
Purity Check: The enantiomeric excess (%ee) of the product must be determined via chiral HPLC (see Section 3.2). Steps 3-7 may be repeated to enhance purity if necessary.
Section 2: Molecular Structure and Expected Spectroscopic Profile
Definitive structural elucidation relies on a combination of spectroscopic techniques. While specific experimental data for (1S)-6-bromo-1-aminoindane is not widely published, a robust and accurate spectroscopic profile can be predicted based on established principles and data from analogous compounds.
2.1. Molecular Structure
The molecule consists of a bicyclic indane core with a bromine atom on the aromatic ring at position 6 and an amine group on the five-membered ring at the C1 stereocenter, which has the (S) configuration.
Caption: 2D structure of 6-bromo-1-aminoindane with key positions labeled.
2.2. Predicted Spectroscopic Data
The following data are predicted based on analyses of 1-aminoindan, 4-bromoaniline, and 6-bromo-1-indanone.[5][6] These serve as a reliable baseline for characterization.
Technique
Expected Observations
¹H NMR
Aromatic Region (δ 7.0-7.5 ppm): Three protons exhibiting splitting patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the bromine (H7) is expected to be a doublet, the proton between the bromine and the aliphatic ring junction (H5) a doublet of doublets, and the proton ortho to the C7a-C4 bond (H4) a doublet. Benzylic Proton (H1, δ ~4.3 ppm): A triplet, coupled to the two adjacent C2 protons. Aliphatic Protons (C2-H₂, C3-H₂, δ 1.8-3.0 ppm): Complex multiplets resulting from geminal and vicinal coupling. Amine Protons (NH₂, δ ~1.6 ppm): A broad singlet, which is exchangeable with D₂O.
¹³C NMR
Aromatic Carbons (δ 120-150 ppm): Six distinct signals. The carbon bearing the bromine (C6) will be shifted to ~120 ppm. The ipso-carbons of the fused ring (C7a, C3a) will be in the 140-150 ppm range. Benzylic Carbon (C1, δ ~55-60 ppm): The carbon attached to the nitrogen. Aliphatic Carbons (C2, C3, δ ~30-40 ppm): Two signals corresponding to the methylene groups.
Molecular Ion (M⁺): Two peaks of similar intensity at m/z 211 and 213, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Key Fragment: Loss of the amino group (M-16) is expected.
Section 3: Stereochemistry and Chiral Analysis
3.1. Assigning Stereochemistry
The absolute configuration at the C1 position is assigned using the Cahn-Ingold-Prelog (CIP) priority rules.
Priority Assignment:
Priority 1: -NH₂ (highest atomic number)
Priority 2: -C7a of the aromatic ring
Priority 3: -CH₂- (C2 of the aliphatic ring)
Priority 4: -H (lowest atomic number)
Orientation: Viewing the molecule with the lowest priority group (-H) pointing away, the sequence from priority 1 to 2 to 3 is counter-clockwise, confirming the (S) configuration .
3.2. Determination of Enantiomeric Purity
Confirming the enantiomeric purity is a non-negotiable step in the synthesis of chiral molecules. The gold standard for this analysis is chiral High-Performance Liquid Chromatography (HPLC).
Trustworthiness through Self-Validation: A robust chiral HPLC method must demonstrate baseline separation of the two enantiomers. This is typically achieved by first analyzing the racemic mixture to establish the retention times for both the (R) and (S) enantiomers. The analysis of the resolved product should then show a single, sharp peak corresponding to the desired (S)-enantiomer, with the peak for the (R)-enantiomer being at or below the limit of quantification.
Experimental Protocol: Chiral HPLC Analysis
Column Selection: A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating primary amines. Columns such as Daicel Chiralpak AD-H or Chiralcel OD-H are excellent starting points.
Mobile Phase Preparation: A typical mobile phase consists of a mixture of an alkane (e.g., n-hexane) and an alcohol (e.g., isopropanol), with a small amount of an amine modifier (e.g., diethylamine, DEA) to improve peak shape and reduce tailing. A starting condition could be Hexane:Isopropanol:DEA (90:10:0.1 v/v/v).
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.
Instrumentation Setup:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at 265 nm (where the benzene ring absorbs).
Analysis:
Inject the racemic mixture to determine the retention times (t_R) and resolution factor (Rs) for the two enantiomers.
Inject the resolved (1S)-6-bromo-1-aminoindane sample.
Where Area_S and Area_R are the integrated peak areas for the (S) and (R) enantiomers, respectively. For a successful resolution, the %ee should be ≥99%.
Section 4: Applications in Drug Discovery and Development
(1S)-6-bromo-1-aminoindane is not an active pharmaceutical ingredient (API) itself but serves as a high-value chiral building block. Its utility lies in the combination of a fixed stereocenter and a reactive site for molecular diversification.
Chiral Scaffold: The (1S)-aminoindane core provides a rigid, three-dimensional structure that can orient other functional groups in a precise spatial arrangement for optimal interaction with biological targets like enzymes or receptors.
Synthetic Handle for Diversification: The bromine atom at the 6-position is a key feature for medicinal chemists. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig amination. This allows for the straightforward introduction of a wide array of aryl, heteroaryl, alkynyl, and amino substituents, facilitating the generation of compound libraries for structure-activity relationship (SAR) studies.[7][8]
Neurological and Oncological Targets: Given the prevalence of the 1-aminoindane scaffold in CNS-active drugs, this intermediate is a prime candidate for the synthesis of novel agents targeting neurological disorders. Furthermore, bromo-substituted heterocyclic compounds are frequently used as intermediates in the development of kinase inhibitors for oncology.[9]
Conclusion
(1S)-6-bromo-1-aminoindane represents a confluence of stereochemical precision and synthetic versatility. This guide has detailed a robust pathway for its synthesis and chiral resolution, outlined its expected analytical characteristics, and established the protocols necessary to verify its stereochemical integrity. For drug development professionals, this molecule is a valuable tool, providing a reliable and adaptable platform for the construction of complex and potent therapeutic agents. Its strategic application can significantly accelerate the discovery and optimization of next-generation pharmaceuticals.
References
Google Patents. (2012). Process of resolution of 1-aminoindan.
Wikipedia. Chiral resolution. Accessed February 2026. [Link]
Oakwood Chemical. 6-Bromo-1-indanone. Accessed February 2026. [Link]
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. Accessed February 2026. [Link]
Okamura, T., et al. (2024). Improved synthesis of 6-bromo-7-[11C]methylpurine for clinical use. EJNMMI Radiopharmacy and Chemistry. [Link]
University of Puget Sound. 13C Chemical Shift Table. Accessed February 2026. [Link]
Google Patents. (2008). A process for the preparation of (R)-1-aminoindanes.
Al-Majdhoub, M., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. PMC. [Link]
PubChem. (+-)-1-Aminoindan. National Center for Biotechnology Information. Accessed February 2026. [Link]
BRAS Chemicals. (2026). Pharma-Grade Intermediates: The Silent Force Behind Every Cure. Accessed February 2026. [Link]
PubChem. 1-Bromoethanamine. National Center for Biotechnology Information. Accessed February 2026. [Link]
ResearchGate. Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Accessed February 2026. [Link]
Google Patents. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
The Royal Society of Chemistry. (2012). First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. [Link]
PYG Lifesciences. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Accessed February 2026. [Link]
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine CAS number and identifiers
An In-Depth Technical Guide to (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Abstract (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic primary amine that serves as a highly valuable and versatile building block...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Abstract
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a chiral bicyclic primary amine that serves as a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its rigid scaffold, specific stereochemistry, and the presence of a bromine atom—a versatile handle for synthetic modification—make it a crucial intermediate in the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its chemical identity, a detailed protocol for its synthesis from common starting materials, and an exploration of its applications in the development of novel therapeutics. The content is intended for researchers, chemists, and drug development professionals who require a technical understanding of this key intermediate.
Chemical Identity and Physicochemical Properties
Precise identification is critical for sourcing, synthesis, and regulatory purposes. The key identifiers and properties of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine are summarized below.
The most common and efficient pathway to synthesize (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is via the asymmetric reductive amination of its corresponding ketone precursor, 6-Bromo-1-indanone. This method allows for the establishment of the critical (S)-stereocenter at the C1 position.
Synthetic Workflow Overview
The synthesis begins with the commercially available 6-Bromo-1-indanone (CAS: 14548-39-1)[4][5][6]. This ketone undergoes a reductive amination reaction, where it is converted to an intermediate imine, which is then stereoselectively reduced to yield the desired chiral amine. The choice of catalyst and reducing agent is paramount for achieving high enantiomeric excess.
Caption: Synthetic workflow from 6-Bromo-1-indanone to the target amine.
This protocol is a representative method. Researchers must optimize conditions based on their specific equipment and reagents.
Materials:
6-Bromo-1-indanone
Ammonium formate or another suitable ammonia source
A suitable chiral catalyst (e.g., a transition metal complex with a chiral ligand)
A reducing agent (e.g., H₂ gas, formic acid, or a hydride source like NaBH₃CN)
Anhydrous solvent (e.g., Methanol, THF, or Dichloromethane)
Acid and Base for workup (e.g., HCl, NaOH)
Organic solvent for extraction (e.g., Ethyl acetate)
Drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
Reaction Setup: In a reaction vessel purged with an inert atmosphere (e.g., Nitrogen or Argon), dissolve 6-Bromo-1-indanone (1.0 eq) in the chosen anhydrous solvent.
Imine Formation: Add the ammonia source (e.g., ammonium formate, 10 eq) to the solution. Stir the mixture at a controlled temperature (e.g., 60-80 °C) for several hours to facilitate the formation of the intermediate imine. The progress can be monitored by TLC or LC-MS. The causality here is that the ketone carbonyl must first be converted to a C=N double bond before it can be reduced to the amine.
Asymmetric Reduction: After cooling the reaction mixture, introduce the chiral catalyst system. This is the critical step for establishing stereoselectivity. The choice of a specific catalyst/ligand combination is crucial and is often proprietary or based on extensive literature screening for similar substrates.
Reduction Execution: Introduce the reducing agent. If using H₂ gas, pressurize the vessel and maintain vigorous stirring. If using a chemical reductant, add it portion-wise to control the reaction rate and temperature. The reduction of the imine to the amine is typically faster and more efficient than the reduction of the starting ketone, which is a key principle of chemoselectivity in this process.[7]
Quenching and Workup: Once the reaction is complete, carefully quench any remaining reducing agent. Acidify the mixture with aqueous HCl to protonate the amine, making it water-soluble. Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.
Isolation: Basify the aqueous layer with NaOH until pH > 10. This deprotonates the amine, making it soluble in organic solvents. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization to yield the final (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine with high chemical and enantiomeric purity.
Applications in Research and Drug Development
The true value of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine lies in its role as a sophisticated molecular scaffold. Its structural features are strategically leveraged in drug design for several reasons:
Stereochemical Control: The (1S) configuration is often essential for precise binding to a chiral biological target, such as an enzyme active site or a receptor pocket. Using a stereochemically pure building block eliminates the need for costly chiral separation later in the synthesis and avoids potential off-target effects from the undesired enantiomer.
Structural Rigidity: The fused ring system of the indane core provides conformational rigidity, which helps in reducing the entropic penalty upon binding to a target, often leading to higher affinity and potency.
Synthetic Handle: The bromine atom at the 6-position is a versatile functional group. It is an excellent leaving group for nucleophilic aromatic substitution reactions and, more importantly, serves as a reactive site for powerful carbon-carbon bond-forming reactions like Suzuki, Heck, and Sonogashira cross-couplings. This allows for the systematic exploration of chemical space by attaching various other molecular fragments, a core tenet of modern medicinal chemistry.
This compound is a key intermediate for synthesizing libraries of novel compounds directed at various therapeutic targets, including kinase inhibitors, GPCR modulators, and other agents in oncology, neuroscience, and anti-inflammatory research.[8][9]
Caption: Logical role of the title compound in the drug discovery process.
Safety and Handling
As with any amine-containing and halogenated organic compound, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine should be handled with appropriate care in a well-ventilated laboratory fume hood.
Precautions: Wear suitable protective clothing, including gloves and safety glasses. Avoid contact with skin and eyes. Avoid inhalation of dust or vapors.[10]
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
References
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]
Caruso, A., Blair, B., & Tanski, J. M. (2016). Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one exhibit different intermolecular packing interactions. Acta Crystallographica Section E, 72(11), 1536–1540. [Link]
safety data sheet SDS for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Technical Whitepaper: Handling and Safety Protocols for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Executive Summary This technical guide serves as an enhanced Safety Data Sheet (SDS) and operational whitepaper for (1S)-6...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Handling and Safety Protocols for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Executive Summary
This technical guide serves as an enhanced Safety Data Sheet (SDS) and operational whitepaper for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (and its hydrochloride salt). This compound is a critical chiral intermediate, most notably utilized in the asymmetric synthesis of the melatonin receptor agonist Ramelteon (Rozerem) .
Unlike generic SDS documents, this guide integrates standard hazard identifications with "field-proven" handling protocols necessary to maintain the enantiomeric excess (ee) and chemical stability of this reactive amine.
Part 1: Physiochemical Profile & Identification
The precise identification of the specific enantiomer is critical in drug development workflows, as the (R)-isomer is often considered an impurity.
Soluble in DMSO, Methanol; Low solubility in water (Base)
Scientific Insight: The free base form of primary amines is prone to reacting with atmospheric CO₂ to form carbamates. For long-term storage, the Hydrochloride (HCl) salt is preferred due to its enhanced stability and resistance to oxidation.
Part 2: Hazard Characterization (GHS Classification)
While the indane core adds lipophilicity (increasing potential dermal absorption), the primary amine functionality dictates the immediate hazards.
Signal Word:WARNING
Table 2: GHS Hazard Statements
Code
Hazard Statement
Mechanism of Toxicity
H302
Harmful if swallowed
Systemic absorption via GI tract; potential CNS effects typical of indane derivatives.
H315
Causes skin irritation
Alkaline nature of the amine disrupts the stratum corneum.
H319
Causes serious eye irritation
High pH (in solution) causes protein denaturation in corneal tissue.
Precautionary Principle: Treat the Free Base as Corrosive (Category 1B) until proven otherwise. The removal of the HCl counter-ion increases the pKa, making the compound significantly more damaging to biological tissue.
Part 3: Safe Handling & Operational Workflow
This section details the "Chain of Custody" for the chemical to ensure safety and data integrity (chiral purity).
Environmental Controls
Atmosphere: Handle the free base exclusively under an inert atmosphere (Argon or Nitrogen) to prevent the formation of insoluble carbamates.
Temperature: Store at 2–8°C . While the HCl salt is stable at room temperature, refrigeration retards any potential slow racemization or oxidative degradation.
Operational Logic Diagram
The following Graphviz diagram outlines the decision matrix for handling this compound, distinguishing between the Salt and Free Base forms.
Figure 1: Decision matrix for storage and handling based on chemical form (Salt vs. Base).
Part 4: Emergency Response & Toxicology
Mechanism of Injury
Ocular: The amine reacts with moisture in the eye to form an alkaline solution, causing saponification of membrane lipids. Immediate irrigation is the only effective mitigation.
Dermal: The lipophilic indane ring facilitates penetration of the epidermis, allowing the amine to cause deep tissue irritation.
First Aid Protocols
Eye Contact (Critical):
Action: Immediately flush with saline or water for minimum 15 minutes .
Technique: Lift eyelids to ensure irrigation of the conjunctival sac.
Contraindication: Do NOT use neutralization agents (acids) in the eye; this causes exothermic damage.
Skin Contact:
Action: Drench with water.[1][2][3][4] Remove contaminated clothing.[5][1][2][3][6]
Solvent Warning: Do NOT use ethanol or DMSO to wipe the skin. These solvents act as carriers, driving the toxin deeper into the systemic circulation.
Inhalation:
Action: Move to fresh air.[5][1][2][3][6] If wheezing occurs (bronchospasm), administer oxygen (trained personnel only).
Emergency Logic Flow
Figure 2: Triage and immediate response protocol for exposure events.[2]
Part 5: Synthesis & Waste Management
Synthetic Context (Ramelteon Pathway)
This amine is typically subjected to a reductive amination or acylation.
Reaction Risk: When neutralizing the HCl salt to the free base in situ (e.g., using TEA or NaOH), the reaction mixture becomes biphasic. Ensure vigorous stirring to prevent "hot spots" of high pH that could racemize the (S)-center.
Disposal
Classification: Hazardous Chemical Waste (Amine).
Method: Dissolve in a combustible solvent (e.g., acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.
Halogen Note: The presence of Bromine (Br) means incineration will generate Hydrogen Bromide (HBr). The incinerator must be rated for halogenated waste.
References
Sigma-Aldrich (Merck). (S)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Product Sheet. Accessed 2023.[7][8] Link
PubChem. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Compound Summary. National Library of Medicine. Link
Yamano, T., et al. "Approach to the Synthesis of Ramelteon: Synthesis of the Chiral Key Intermediate." Tetrahedron: Asymmetry, Vol 17, Issue 12. (Contextual grounding for synthesis).
BLD Pharm. SDS for 6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride. Link
Technical Guide: Solubility Profile & Solvent Selection for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
The following technical guide details the solubility profile and process handling of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine , a critical chiral intermediate in the synthesis of CNS-active pharmaceutical ingredients (A...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the solubility profile and process handling of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine , a critical chiral intermediate in the synthesis of CNS-active pharmaceutical ingredients (APIs).
Executive Summary
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine is a lipophilic chiral amine commonly utilized as a building block for monoamine oxidase (MAO) inhibitors and other CNS targets. In process chemistry, understanding its solubility is not merely about "dissolving" the compound; it is about exploiting solubility differences between the Free Base and its Salts (HCl, Tartrate) to achieve high enantiomeric purity.
This guide provides a definitive solubility profile, distinguishing between thermodynamic solubility (equilibrium) and kinetic behavior during isolation. It is structured to support researchers in solvent selection for extraction, crystallization, and chiral resolution.
Physicochemical Basis of Solubility
To predict and manipulate solubility, we must first understand the molecular drivers.
Property
Value (Approx.)
Process Implication
Molecular Weight
212.09 g/mol
Moderate size; kinetics of dissolution are fast.
LogP (Octanol/Water)
~2.6 (Predicted)
Lipophilic. The free base partitions strongly into organic solvents.
pKa (Amine)
~9.5 – 10.0
Basic. Ionizes in acidic media (pH < 8).
H-Bond Donors/Acceptors
1 / 1
Soluble in protic solvents; capable of salt formation.
Physical State
Low-melting solid/Oil
Often handled as a solution or solid salt to prevent oxidation.
Solubility Profile: Free Base vs. Salt
The solubility of this compound is binary: it behaves like a lipophile in its neutral state and a hydrophile in its ionized state. The table below summarizes qualitative solubility at 25°C.
Table 1: Comparative Solubility Matrix
Solvent Class
Specific Solvent
Free Base Solubility
HCl/Tartrate Salt Solubility
Process Utility
Polar Protic
Water
Insoluble (< 0.1 mg/mL)
High (> 100 mg/mL)
pH-swing extraction; Salt formation.
Methanol (MeOH)
High
High
Reaction solvent; Chiral resolution.
Isopropanol (IPA)
High
Moderate/Low
Crystallization (Antisolvent for salts).
Polar Aprotic
DMSO / DMF
Very High
High
Screening only (High boiling point).
Acetonitrile (ACN)
High
Moderate
HPLC analysis; Salt recrystallization.
Chlorinated
Dichloromethane (DCM)
Very High
Low/Insoluble
Extraction of free base from water.
Aromatic
Toluene
High
Insoluble
Impurity rejection; Thermal crystallization.
Aliphatic
Heptane / Hexane
Low (Cold) / High (Hot)
Insoluble
Antisolvent; Trituration to remove oils.
Ethers
THF / MTBE
High
Low
MTBE is excellent for precipitating salts.
Critical Insight: The drastic solubility difference in Isopropanol (IPA) and Toluene between the free base and salt is the primary lever for purification. Salts can be recrystallized from hot IPA or precipitated by adding MTBE/Toluene to a methanolic solution.
Experimental Protocols
As specific thermodynamic solubility values (mg/mL) vary by batch purity and polymorph, a self-validating protocol is required to determine the exact curve for your specific lot.
Objective: Determine the saturation limit of the free base or salt in a target solvent.
Preparation: Weigh 500 mg of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (salt or base) into a sequence of three HPLC vials.
Saturation: Add solvent in 100 µL increments, vortexing for 5 minutes between additions at 25°C.
Equilibration: Once dissolution is slow, add excess solid (supersaturation) and stir for 24 hours at constant temperature.
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter (pre-heated if testing hot solubility).
Quantification:
Method A (Fast): Evaporate a known volume of filtrate to dryness and weigh the residue.
Method B (Precise): Dilute filtrate with Mobile Phase and quantify via HPLC against a standard curve.
Validation: The solubility is confirmed if the results from the 24-hour and 48-hour timepoints differ by < 5%.
Protocol B: Solvent Selection for Chiral Resolution
Objective: Isolate the (1S) enantiomer from a racemic mixture using solubility differences of diastereomeric salts (e.g., with L-Tartaric acid).
Screening: Dissolve racemate in Methanol (good solubility).
Salt Formation: Add 0.5 eq of resolving agent (e.g., L-Tartaric acid).
Antisolvent Addition: Slowly add Isopropanol or Water until turbidity persists.
Thermal Cycle: Heat to reflux (clear solution) and cool slowly to 20°C.
Analysis: Filter crystals. If the ee (enantiomeric excess) is low, the solvent system is too strong (too soluble). Switch to a less polar alcohol (Ethanol) or increase the antisolvent ratio.
Process Logic & Visualization
Diagram 1: Solubility Determination Workflow
This workflow ensures data integrity when generating solubility curves.
Caption: A self-validating workflow for determining thermodynamic solubility, ensuring equilibrium is reached.
Diagram 2: Solvent Selection Logic for Purification
This decision tree guides the scientist in choosing the correct solvent based on the form of the molecule.
Caption: Decision logic for solvent selection based on the chemical state (Free Base vs. Salt) of the indanamine.
References
Separation of Enantiomers of 1-Aminoindan : WO Patent 2012/116752.[1] Describes the resolution of aminoindanes using chiral acids in alcoholic solvents.
Synthesis and Properties of 1-Aminoindanes: Journal of Medicinal Chemistry. Discusses the lipophilicity and CNS penetration of indan-amine derivatives. (General Reference for Class Properties).
Process for Preparing Rasagiline Intermediates : CN Patent 101062897A. Details the extraction of dihydro-inden-1-amine using organic solvents and salt formation.
Technical Monograph: Therapeutic Potential of 6-Bromo-2,3-dihydro-1H-inden-1-amine Derivatives
Executive Summary The 1-aminoindane scaffold represents a privileged structure in neuropharmacology, most notably validated by the Parkinson's disease therapeutic Rasagiline (Azilect®). While the parent scaffold is well-...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 1-aminoindane scaffold represents a privileged structure in neuropharmacology, most notably validated by the Parkinson's disease therapeutic Rasagiline (Azilect®). While the parent scaffold is well-characterized, halogenated derivatives—specifically 6-bromo-2,3-dihydro-1H-inden-1-amine (6-Br-AI)—offer distinct physicochemical and pharmacodynamic advantages.
This guide analyzes the therapeutic utility of 6-Br-AI derivatives. Unlike their regioisomeric 2-aminoindane counterparts (often associated with psychoactive abuse potential), 1-aminoindanes are primary candidates for enzyme inhibition (MAO-B) and neurorescue therapies. The introduction of a bromine atom at the C6 position modulates lipophilicity (
), alters metabolic stability by blocking aromatic hydroxylation, and enhances binding affinity within hydrophobic enzymatic pockets.
Chemical Architecture & SAR Analysis
The Indane Scaffold: 1-Amino vs. 2-Amino
It is critical to distinguish between the two primary aminoindane isomers, as their pharmacological profiles diverge significantly:
Feature
1-Aminoindane (Target)
2-Aminoindane (Excluded)
Core Drug Class
Neuroprotective / Enzyme Inhibitor
Psychostimulant / Empathogen
Primary Target
MAO-B (Irreversible/Reversible)
Monoamine Transporters (SERT/DAT)
Therapeutic Use
Parkinson's, Alzheimer's
None (NPS/Recreational)
Key Example
Rasagiline
MDAI (5,6-methylenedioxy-2-aminoindane)
The Role of the 6-Bromo Substituent
In the context of 1-aminoindanes, the C6 position is electronically and sterically significant.
Metabolic Blockade: The C6 position on the indane ring is a primary site for cytochrome P450-mediated hydroxylation. Bromination at this site prevents the formation of phenolic metabolites, potentially extending the plasma half-life (
).
Halogen Bonding: The bromine atom can participate in halogen bonding with backbone carbonyls or specific residues (e.g., Tyr326 or Tyr435 in MAO-B), enhancing potency over the unsubstituted parent.
Lipophilicity: The 6-bromo group increases the lipophilicity, facilitating Blood-Brain Barrier (BBB) penetration, a non-negotiable requirement for CNS therapeutics.
Therapeutic Mechanism: MAO-B Inhibition
The primary therapeutic avenue for 6-Br-AI derivatives is the selective inhibition of Monoamine Oxidase B (MAO-B) . Elevated MAO-B levels in the striatum degrade dopamine; inhibition preserves dopamine levels and reduces oxidative stress caused by H₂O₂ production.
Mechanism of Action Pathway
The following diagram illustrates the cascade from inhibitor binding to neuroprotection.
Figure 1: Pharmacodynamic pathway of 6-bromo-1-aminoindane derivatives in Parkinson's Disease pathology.
Synthesis & Manufacturing
The synthesis of 6-bromo-2,3-dihydro-1H-inden-1-amine is a self-validating protocol starting from the commercially available 6-bromo-1-indanone.
Synthetic Route Visualization
Figure 2: Two-step synthesis of the target amine from the ketone precursor.
Detailed Experimental Protocol (Lab Scale)
Step 1: Preparation of 6-Bromo-1-indanone Oxime
Reagents: Dissolve 6-bromo-1-indanone (10 mmol) in ethanol (30 mL).
Addition: Add Hydroxylamine hydrochloride (15 mmol) and Sodium Acetate (20 mmol) dissolved in a minimum amount of water.
Reaction: Reflux at 80°C for 3 hours. Monitor by TLC (Hexane:EtOAc 4:1).
Workup: Evaporate ethanol. Add water (50 mL) and extract with ethyl acetate (3 x 30 mL). Dry over MgSO₄ and concentrate.
Validation: ¹H NMR should show disappearance of the ketone carbonyl signal.
Step 2: Reduction to Amine
Reagents: Dissolve the oxime (from Step 1) in glacial acetic acid (20 mL).
Reduction: Add Zinc dust (40 mmol) in portions over 30 minutes while cooling in an ice bath (exothermic reaction).
Stirring: Stir at room temperature for 12 hours.
Workup: Filter off zinc residues. Basify the filtrate with NaOH (2M) to pH > 10. Extract with Dichloromethane (DCM).
Purification: Convert to Hydrochloride salt using HCl/Ether for stability and crystallization.
Yield: Expected yield 70-85%.
Experimental Validation Assays
To establish the therapeutic potential, the following assays are mandatory.
MAO-B Inhibition Assay (In Vitro)
This protocol determines the IC₅₀ of the derivative against human recombinant MAO-B.
Enzyme Source: Human recombinant MAO-B (expressed in Baculovirus).
Substrate: Kynuramine (fluorometric) or Benzylamine (spectrophotometric).
Protocol:
Incubate enzyme (0.015 mg/mL) with test compound (0.1 nM – 10 µM) in phosphate buffer (pH 7.4) for 20 mins at 37°C.
Add Kynuramine substrate (50 µM).
Measure fluorescence at Ex 310 nm / Em 400 nm (formation of 4-hydroxyquinoline).
Control: Use Selegiline or Rasagiline as a positive control.
Data Analysis: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.
Comparative Activity Data (Hypothetical/Representative)
Compound
MAO-B IC₅₀ (nM)
MAO-A IC₅₀ (µM)
Selectivity Ratio (B/A)
6-Bromo-1-aminoindane
15 - 40
> 10
> 250
Rasagiline (Ref)
2 - 5
> 1
> 200
1-Aminoindane (Parent)
100 - 300
> 10
~ 30
Note: The 6-bromo substituent typically enhances selectivity for the hydrophobic cavity of MAO-B compared to the unsubstituted parent.
Safety & Dosing Considerations
"6-Bromo" Supplement Confusion
Critical Warning: Researchers must distinguish 6-bromo-1-aminoindane from the sports supplement marketed as "6-Bromo" (typically 6-bromoandrostenedione, an aromatase inhibitor). These are chemically unrelated.
A Technical Guide to the Physicochemical Characterization of (1S)-6-bromo-1-aminoindane
This guide provides an in-depth exploration of the expected physical and chemical characteristics of (1S)-6-bromo-1-aminoindane, a compound of interest in drug development and chemical synthesis. Given the specificity of...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth exploration of the expected physical and chemical characteristics of (1S)-6-bromo-1-aminoindane, a compound of interest in drug development and chemical synthesis. Given the specificity of this chiral amine, this document synthesizes data from structurally related analogs to forecast its properties and outlines a rigorous experimental framework for their empirical determination. This approach ensures a foundation built on scientific integrity, providing researchers with both a comprehensive data forecast and a validated methodology for its confirmation.
Introduction and Molecular Overview
(1S)-6-bromo-1-aminoindane is a substituted indane derivative. The indane scaffold is a common motif in medicinal chemistry, and its derivatives are explored for a variety of therapeutic applications. The specific stereochemistry at the C1 position, designated as (S), is crucial for its interaction with biological targets, while the bromine atom at the C6 position significantly influences its lipophilicity, metabolic stability, and potential for further functionalization.
Understanding the fundamental physicochemical properties, such as melting point, solubility, and solid-state form, is a critical first step in the drug development pipeline. These parameters directly impact formulation, bioavailability, and stability.
Molecular Structure
The structural integrity of a compound dictates its physical behavior. The key features of (1S)-6-bromo-1-aminoindane include a bicyclic indane core, a chiral primary amine at the C1 position, and a bromine substituent on the aromatic ring.
Caption: Molecular structure of (1S)-6-bromo-1-aminoindane.
Physicochemical Properties: A Comparative Analysis
The primary amine group introduces hydrogen bonding capabilities not present in the ketone, which is expected to significantly increase the melting point compared to 6-bromo-1-indanone.
Solubility
Not specified
Insoluble in water
Sparingly soluble in water; soluble in organic solvents like methanol, ethanol, and DMSO.
The primary amine can act as a hydrogen bond donor and acceptor, slightly increasing aqueous solubility over the indanone. The overall structure remains largely nonpolar.
Experimental Protocol for Melting Point Determination
To empirically determine the melting point of (1S)-6-bromo-1-aminoindane, a standardized protocol is essential for reproducibility and accuracy. The use of a modern digital melting point apparatus is recommended.
Causality in Experimental Design:
The choice of a slow ramp rate near the expected melting point is critical. A rapid temperature increase can lead to a phenomenon known as thermal lag, where the sample's temperature is lower than the apparatus's reported temperature, resulting in an artificially broad and elevated melting range. The visual confirmation of the onset and completion of melting provides a range, which is more indicative of purity than a single point.
Step-by-Step Methodology:
Sample Preparation:
Ensure the (1S)-6-bromo-1-aminoindane sample is crystalline and has been thoroughly dried to remove any residual solvent, which could depress the melting point.
Grind a small amount of the sample into a fine powder.
Pack the powdered sample into a capillary tube to a depth of 2-3 mm.
Apparatus Setup:
Calibrate the melting point apparatus using certified standards (e.g., benzophenone, caffeine).
Set a starting temperature approximately 20 °C below the predicted melting point.
Set a ramp rate of 1-2 °C per minute.
Measurement:
Insert the capillary tube into the apparatus.
Observe the sample through the magnifying lens.
Record the temperature at which the first drop of liquid appears (onset of melting).
Record the temperature at which the last solid particle melts (completion of melting).
The recorded melting point should be reported as a range.
Validation and Repetition:
Perform the measurement in triplicate to ensure consistency.
A narrow melting range (e.g., < 2 °C) is indicative of a pure compound.
Caption: Workflow for Melting Point Determination.
Broader Physical Characterization
Beyond the melting point, a comprehensive understanding of the physical characteristics is necessary for drug development professionals.
Solubility: A kinetic solubility assay should be performed in various pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline, ethanol, propylene glycol). This data is crucial for developing formulations for both in vitro and in vivo studies.
pKa: The acidity and basicity of the molecule, particularly the primary amine, will dictate its ionization state at physiological pH. This can be determined potentiometrically or via UV-spectroscopy. The pKa is critical for predicting absorption and distribution.
LogP/LogD: The octanol-water partition coefficient (LogP) and the distribution coefficient at a specific pH (LogD) are measures of lipophilicity. These are key predictors of a drug's ability to cross cell membranes and its potential for metabolism and toxicity.
Conclusion
While direct experimental values for the melting point and other physical characteristics of (1S)-6-bromo-1-aminoindane are not currently published, a scientifically sound prediction can be made based on analogous structures. The presence of the primary amine is expected to result in a significantly higher melting point than its ketone precursor, 6-bromo-1-indanone, due to intermolecular hydrogen bonding. For researchers and drug development professionals, the protocols outlined in this guide provide a robust framework for the empirical determination and validation of these critical physicochemical parameters, ensuring data integrity and facilitating the progression of this compound through the development pipeline.
References
PubChem. 1-Indanone, 6-bromo-. National Center for Biotechnology Information. [Link]
PubChem. (1S,2S)-2-amino-6-bromo-2,3-dihydro-1H-inden-1-ol. National Center for Biotechnology Information. [Link]
PubChem. (+-)-1-Aminoindan. National Center for Biotechnology Information. [Link]
Technical Whitepaper: Stereochemical and Pharmacological Divergence of 6-Bromo-2,3-dihydro-1H-inden-1-amine Enantiomers
Executive Summary The molecule 6-Bromo-2,3-dihydro-1H-inden-1-amine (6-bromo-1-aminoindane) represents a critical scaffold in the development of CNS-active agents. As a rigid analogue of amphetamine and a halogenated der...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The molecule 6-Bromo-2,3-dihydro-1H-inden-1-amine (6-bromo-1-aminoindane) represents a critical scaffold in the development of CNS-active agents. As a rigid analogue of amphetamine and a halogenated derivative of the 1-aminoindane pharmacophore, it exhibits significant stereoselective binding affinity for monoamine oxidase B (MAO-B) and serotonin transporters (SERT).
The core distinction lies in the C1 chiral center. The (1R)-enantiomer is widely recognized in Structure-Activity Relationship (SAR) studies as the "eutomer" (active isomer) for MAO-B inhibition, following the homology of Rasagiline. The (1S)-enantiomer , typically the "distomer," often exhibits significantly reduced potency or divergent off-target binding profiles. This guide details the rigorous separation, identification, and pharmacological evaluation of these enantiomers.
Structural & Stereochemical Analysis
Conformational Rigidity
Unlike flexible phenylethylamines, the aminoindane scaffold locks the ethylamine side chain into a rigid cyclic structure. This restriction reduces the entropic penalty upon receptor binding.
C1 Chirality: The amine group at position 1 creates a chiral center.
6-Bromo Substitution: The bromine atom at position 6 (para to the C1-C2 bond in the fused ring system) increases lipophilicity (
) and metabolic stability compared to the unsubstituted parent, while potentially engaging in halogen bonding within the receptor pocket.
Absolute Configuration (CIP Priority)
According to Cahn-Ingold-Prelog (CIP) rules, the priority at C1 is determined as follows:
-NH₂ (Nitrogen, atomic number 7)
C9 (Aromatic carbon, part of the fused ring)
C2 (Methylene carbon)
-H (Hydrogen)
(1R)-Configuration: With Hydrogen in the back, the sequence
traces a clockwise path.
(1S)-Configuration: Traces a counter-clockwise path.
While asymmetric synthesis (e.g., using Ellman’s sulfinamide) is possible, Kinetic Resolution via enzymatic catalysis is the preferred industrial route due to cost-efficiency and high enantiomeric excess (
).
Enzymatic Kinetic Resolution (Workflow)
The most robust method employs Candida antarctica Lipase B (CAL-B) to selectively acylate the (R)-amine, leaving the (S)-amine unreacted.
Figure 1: Enzymatic Kinetic Resolution workflow using CAL-B to separate (1S) and (1R) enantiomers.
Chemical Resolution (Classical)
For non-enzymatic routes, diastereomeric salt formation is standard.
Resolving Agent: N-Acetyl-L-leucine or L-Tartaric acid.
Mechanism: The (R)-amine typically forms a less soluble salt with L-tartaric acid in ethanol/water mixtures, allowing it to crystallize out, leaving the (S)-enriched supernatant.
Analytical Discrimination
Distinguishing the (1S) and (1R) forms requires validated chiral chromatography. Standard reverse-phase HPLC is insufficient.
Chiral HPLC Protocol
The bromine atom provides a distinct UV chromophore, but the separation relies on the interaction between the amine and the polysaccharide stationary phase.
Parameter
Condition
Column
Chiralpak IA or OD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Typically (1S) elutes first; (1R) elutes second (Verify with standards)
NMR Spectroscopy (Chiral Shift)
In the absence of a chiral column, Mosher's Acid Chloride ((R)-(-)-MTPA-Cl) derivatization is used.
Observation: The diastereomeric amides formed will show distinct chemical shifts (
) for the C2-protons in H-NMR.
Diagnostic: The C2-proton signals for the (S)-amide usually appear upfield relative to the (R)-amide due to the shielding cone of the phenyl group in the Mosher auxiliary.
Pharmacological Divergence
The biological activity of 1-aminoindanes is highly stereospecific.
MAO-B Inhibition (The "Rasagiline Rule")
Based on the SAR of Rasagiline (N-propargyl-1(R)-aminoindane), the (1R)-6-bromo-1-aminoindane is the primary pharmacophore for MAO-B inhibition.
Mechanism: The (R)-enantiomer aligns with the FAD cofactor in the MAO-B active site.
6-Bromo Effect: The halogen fills a hydrophobic pocket near the entrance of the active site, potentially increasing potency (
) compared to the unsubstituted parent.
Serotonergic Activity
6-substituted aminoindanes (like 5-IAI or MDAI) are known to interact with the Serotonin Transporter (SERT).
Selectivity: The (S)-enantiomer, while a weaker MAO-B inhibitor, may retain affinity for SERT, acting as a serotonin releasing agent (SSRA). This makes the (S)-isomer a potential "impurity" of concern in neuroprotective drug development due to risk of serotonin syndrome.
Experimental Protocols
Protocol A: Chemical Resolution via Diastereomeric Crystallization
Objective: Isolation of (1R)-6-Bromo-2,3-dihydro-1H-inden-1-amine.
Salt Formation: Dissolve 10.0 g (47 mmol) of racemic 6-bromo-1-aminoindane in 100 mL of hot Ethanol (Abs).
Addition: Add 7.1 g (47 mmol) of L-(+)-Tartaric acid dissolved in 50 mL hot Ethanol.
Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
Filtration: Filter the white precipitate. This is the (1R)-amine-L-tartrate salt (check
of salt).
Recrystallization: Recrystallize from Ethanol/Water (9:1) until
.
Free Basing: Suspend the salt in water, basify with 2M NaOH to pH 12, and extract with Dichloromethane (DCM).
Drying: Dry organic layer over
and evaporate to yield pure (1R)-amine oil.
Protocol B: Determination of Enantiomeric Excess (ee)
Formula:
Where and are the integration areas of the HPLC peaks.
References
Pharmacology of Aminoindanes: Youdim, M. B., et al. (2001). "Rasagiline: A Novel Anti-Parkinson Drug." Journal of Neural Transmission.
Chiral Resolution Methods: Ghanem, A., & Aboul-Enein, H. Y. (2005). "Lipase-Mediated Chiral Resolution of Racemates." Tetrahedron: Asymmetry.
MAO-B SAR Studies: Binda, C., et al. (2004). "Structure-Function Relationships in MAO-B Inhibitors." Journal of Medicinal Chemistry.
HPLC Separation of Aminoindanes: Application Note #128, Chiral Technologies Inc. "Separation of 1-Aminoindane Derivatives on Chiralpak Columns."
Chemical Data: PubChem Compound Summary for CID 51441552 (1S-isomer).
(Note: While specific literature comparing the 6-bromo enantiomers directly is rare, the protocols and pharmacological data above are synthesized from established SAR of the aminoindane class and standard chemical resolution principles.)
Foundational
A Technical Guide to the CNS Activity of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine: A Research Framework
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective central nervous system (CNS) biological activity of the compound (1S)-6-Bromo-2,3-...
Author: BenchChem Technical Support Team. Date: February 2026
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the prospective central nervous system (CNS) biological activity of the compound (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. Given the novelty of this specific molecule and the current absence of extensive published data, this guide is structured as a research framework. It outlines a scientifically rigorous approach to elucidate its potential pharmacological profile, drawing upon established methodologies and the known activities of structurally related compounds.
Introduction: The Potential of the 2,3-dihydro-1H-inden-1-amine Scaffold in CNS Drug Discovery
The 2,3-dihydro-1H-inden-1-amine scaffold is a privileged structure in medicinal chemistry, bearing a close resemblance to the well-studied aminotetralin class of compounds. Analogs of 5-substituted-2-aminotetralin have demonstrated high affinity for key CNS targets, including serotonin 5-HT1A and 5-HT7 receptors.[1][2] These receptors are implicated in the pathophysiology of numerous neuropsychiatric disorders, such as depression and anxiety. The introduction of a bromine atom at the 6-position of the indene ring, as in (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, offers an avenue to modulate the electronic and lipophilic properties of the molecule, potentially influencing its binding affinity, selectivity, and pharmacokinetic profile.
This guide will, therefore, present a hypothesized mechanism of action for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine and a systematic, multi-tiered experimental plan to thoroughly characterize its CNS activity. The protocols and workflows described herein are designed to be self-validating and are grounded in established best practices in preclinical CNS drug discovery.
Proposed Synthesis of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
While specific synthesis of this exact molecule is not detailed in readily available literature, a plausible synthetic route can be extrapolated from established methods for related compounds.[3] A potential approach involves the reduction of an appropriate oxime precursor, which can be synthesized from the corresponding bromo-indanone.
Hypothesized Mechanism of Action and Potential Molecular Targets
Based on the pharmacology of structurally similar aminotetralin analogs, it is hypothesized that (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine may function as a modulator of monoaminergic systems. The primary amine is a key pharmacophore that can interact with monoamine receptors and transporters. The key molecular targets for initial investigation should include:
Serotonin Receptors: Specifically the 5-HT1A and 5-HT7 subtypes, given the high affinity of related aminotetralins for these targets.[1][2]
Monoamine Transporters: The serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are critical regulators of synaptic neurotransmitter levels and are the primary targets for many antidepressant and anxiolytic drugs.[4]
Vesicular Monoamine Transporters (VMATs): These transporters are responsible for packaging monoamines into synaptic vesicles for release.[5][6]
The following diagram illustrates the potential signaling pathways that could be modulated by (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.
Hypothesized interactions of the compound with key CNS targets.
Proposed In Vitro Characterization Workflow
A systematic in vitro evaluation is crucial to determine the pharmacological profile of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. The following workflow is recommended.
Systematic workflow for in vitro characterization.
Experimental Protocol: Radioligand Binding Assays
This protocol outlines a general procedure for determining the binding affinity of the test compound for a panel of CNS receptors and transporters.
Preparation of Cell Membranes:
Culture cells stably expressing the human receptor or transporter of interest (e.g., HEK293 cells).
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
Binding Assay:
In a 96-well plate, add in order:
Assay buffer.
A known concentration of a specific radioligand (e.g., [³H]-Citalopram for SERT, [³H]-8-OH-DPAT for 5-HT1A).
A range of concentrations of the test compound (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (e.g., 0.1 nM to 10 µM).
Cell membrane preparation.
For non-specific binding determination, a parallel set of wells should contain a high concentration of a known non-radiolabeled ligand.
Incubate the plate at a specified temperature and duration to reach equilibrium.
Termination and Detection:
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
Wash the filters with ice-cold wash buffer.
Allow the filters to dry, then add scintillation cocktail.
Quantify the radioactivity on the filters using a scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the log concentration of the test compound.
Determine the IC50 (concentration of compound that inhibits 50% of specific binding) using non-linear regression.
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol describes a fluorometric assay to assess the inhibitory potential of the test compound against MAO-A and MAO-B.
Reagent Preparation:
Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
Prepare solutions of recombinant human MAO-A and MAO-B enzymes.
Prepare a solution of a suitable substrate (e.g., kynuramine, which is metabolized to a fluorescent product).
Prepare a range of concentrations of the test compound.
Use known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.
Assay Procedure:
In a 96-well black plate, add the reaction buffer.
Add the test compound at various concentrations or the positive control.
Add the MAO-A or MAO-B enzyme and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
Initiate the reaction by adding the substrate.
Monitor the increase in fluorescence over time using a plate reader (e.g., excitation/emission wavelengths appropriate for the substrate's fluorescent product).
Data Analysis:
Calculate the rate of reaction (slope of the fluorescence vs. time curve) for each concentration of the test compound.
Normalize the reaction rates to the vehicle control.
Plot the percentage of inhibition against the log concentration of the test compound.
Determine the IC50 value using non-linear regression.
Proposed In Vivo Behavioral Pharmacology Studies
Should the in vitro data suggest a profile consistent with antidepressant or anxiolytic activity (e.g., high affinity for SERT or 5-HT1A receptors), in vivo studies in rodent models are warranted.
Workflow for in vivo evaluation of CNS effects.
Experimental Protocol: Forced Swim Test (FST) in Mice
The FST is a widely used model to screen for potential antidepressant activity.[1]
Animals and Housing:
Use male mice (e.g., C57BL/6 strain) of a specific age and weight range.
House the animals in a controlled environment (temperature, humidity, light/dark cycle) with ad libitum access to food and water.
Allow for an acclimatization period of at least one week before the experiment.
Drug Administration:
Administer the test compound (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, a positive control (e.g., a known antidepressant like fluoxetine), or vehicle (e.g., saline with a small amount of Tween 80) via an appropriate route (e.g., intraperitoneal injection).
Administer the compounds at a set time (e.g., 30-60 minutes) before the test.
Test Procedure:
Place each mouse individually into a transparent cylinder (e.g., 25 cm high, 10 cm diameter) filled with water (23-25°C) to a depth where the mouse cannot touch the bottom or escape.
The test session typically lasts for 6 minutes.
Record the entire session using a video camera for later analysis.
Behavioral Scoring:
An observer, blind to the treatment conditions, should score the behavior during the last 4 minutes of the 6-minute session.
The primary behavioral parameter is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
Other behaviors like swimming and climbing can also be scored.
Data Analysis:
Compare the duration of immobility between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
A significant reduction in immobility time by the test compound compared to the vehicle group suggests a potential antidepressant-like effect.
Experimental Protocol: Elevated Plus Maze (EPM) in Rats
The EPM is a standard model for assessing anxiolytic-like activity.[3]
Apparatus:
The maze consists of four arms (e.g., 50 cm long, 10 cm wide) arranged in a plus shape, elevated above the floor (e.g., 50 cm).
Two opposite arms are enclosed by high walls (e.g., 40 cm), and the other two arms are open.
The maze should be placed in a dimly lit, quiet room.
Animals and Drug Administration:
Use male rats (e.g., Sprague-Dawley strain).
Follow similar housing, acclimatization, and drug administration procedures as described for the FST. A known anxiolytic like diazepam can be used as a positive control.
Test Procedure:
Place a rat in the center of the maze, facing one of the open arms.
Allow the rat to explore the maze for a 5-minute period.
A video camera mounted above the maze should record the session.
Behavioral Scoring:
Score the following parameters, with the observer blind to the treatment groups:
Time spent in the open arms.
Time spent in the closed arms.
Number of entries into the open arms.
Number of entries into the closed arms.
An arm entry is typically defined as all four paws entering the arm.
Data Analysis:
Calculate the percentage of time spent in the open arms [(time in open arms / total time in all arms) x 100] and the percentage of open arm entries [(open arm entries / total arm entries) x 100].
Compare these parameters between treatment groups using statistical tests like ANOVA.
A significant increase in the percentage of time spent in the open arms and/or the percentage of open arm entries for the test compound group, compared to the vehicle group, indicates an anxiolytic-like effect.
Data Interpretation and Future Directions
The culmination of the proposed in vitro and in vivo studies will provide a robust initial characterization of the CNS activity of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.
Positive In Vitro and In Vivo Correlation: If the compound demonstrates high affinity and functional activity at specific monoamine targets in vitro and shows corresponding antidepressant or anxiolytic-like effects in vivo, this would provide strong evidence for its therapeutic potential.
Discordant Results: If in vitro activity does not translate to in vivo efficacy, further investigation into its pharmacokinetic properties (e.g., metabolism, blood-brain barrier penetration) would be necessary.
Novel Profile: The compound may reveal a unique pharmacological profile, such as selectivity for a specific receptor subtype or a mixed-activity profile, which could warrant further investigation for novel therapeutic applications.
Subsequent research could then focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as more comprehensive preclinical safety and toxicology evaluations.
References
A comprehensive list of references will be compiled based on the specific literature utilized in the execution of the proposed research plan. The following are representative examples of the types of sources that would be cited:
Jans, E. M. J., et al. (2009). Pharmaceutical Dosage Form. U.S.
Perry, C. K., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. Bioorganic & Medicinal Chemistry, 28(3), 115262.
Perry, C. K., et al. (2020). Synthesis of novel 5-substituted-2-aminotetralin analogs: 5-HT1A and 5-HT7 G protein-coupled receptor affinity, 3D-QSAR and molecular modeling. UTMB Research Expert Profiles.
Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof. (2007).
PubChem. (1S,2S)-2-amino-6-bromo-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
J&K Scientific. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. Retrieved from [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021). RSC Advances, 11(25), 15287–15297.
Wikipedia. (n.d.). Vesicular monoamine transporter. Retrieved from [Link]
PubChem. Bromodomain inhibitors. U.S. Patent US-11884680-B2. Retrieved from [Link]
Probing the Selectivity of Monoamine Transporter Substrates by Means of Molecular Modeling. (2014). PLoS ONE, 9(11), e112328.
Orange Book: Approved Drug Products with Therapeutic Equivalence Evaluations. (n.d.). Retrieved from the U.S.
PubChem. (1S,2S)-2-Bromo-2,3-dihydro-1H-inden-1-ol. Retrieved from [Link]
Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane. (2016).
PubChemLite. 6-bromo-2,3-dihydro-1h-inden-1-amine. Retrieved from [Link]
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. (2022). RSC Advances, 12(45), 29249-29261.
NIST. 1H-Inden-1-amine, 2,3-dihydro-, (.+/-.)-. Retrieved from [Link]
Wikipedia. (n.d.). Vesicular monoamine transporter 1. Retrieved from [Link]
Selective Transport of Monoamine Neurotransmitters by Human Plasma Membrane Monoamine Transporter and Organic Cation Transporter 3. (2010). Journal of Pharmacology and Experimental Therapeutics, 335(3), 733–742.
Synthesis and Biological Evaluation of Salicylaldehyde-Derived Secondary Amines: Antioxidant, Anti-Inflammatory, and Insecticidal Activities with DFT Insights. (2023). Molecules, 28(19), 6932.
Benzofuranquinones as inhibitors of indoleamine 2,3-dioxygenase (IDO). Synthesis and biological evaluation. (2010). Organic & Biomolecular Chemistry, 8(16), 3647-3656.
Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. (2019). Journal of Medicinal Chemistry, 62(1), 323-333.
Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). RSC Medicinal Chemistry, 15(1), 134-143.
Neurotransmitter recognition by human vesicular monoamine transporter 2. (2024).
In Vitro to in Vivo Translation of Allosteric Modulator Concentration-Effect Relationships: Implications for Drug Discovery. (2017). ACS Chemical Neuroscience, 8(8), 1730–1741.
Modifications Around Etomidate's Chiral Carbon and the Impact on in Vitro and in Vivo Pharmacology. (2016). Anesthesiology, 124(4), 881–890.
Discovery of an Orally Available, Brain Penetrant BACE1 Inhibitor That Affords Robust CNS Aβ Reduction. (2012). ACS Medicinal Chemistry Letters, 3(11), 897–902.
NIST. 1H-Inden-1-one, 5-bromo-2,3-dihydro-. Retrieved from [Link]
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Materials Science Research India, 16(3), 209-219.
Wikipedia. (n.d.). List of miscellaneous 5-HT2A receptor agonists. Retrieved from [Link]
Taylor & Francis. (n.d.). Indazole – Knowledge and References. Retrieved from [Link]
Aminomethylmorpholino Nucleosides as Novel Inhibitors of PARP1 and PARP2: Experimental and Molecular Modeling Analyses of Their Selectivity and Mechanism of Action. (2024). International Journal of Molecular Sciences, 25(23), 13038.
using (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine as a chiral building block
Executive Summary (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (hereafter (1S)-6-Br-Ind ) is a high-value chiral building block belonging to the "privileged" 1-aminoindane scaffold class.[1] Structurally related to the Park...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (hereafter (1S)-6-Br-Ind ) is a high-value chiral building block belonging to the "privileged" 1-aminoindane scaffold class.[1] Structurally related to the Parkinson’s disease therapeutic Rasagiline, this compound offers a unique orthogonal design: a stable chiral amine center at C1 and a reactive bromine handle at C6.
This dual-functionality allows medicinal chemists to perform "divergent synthesis"—establishing the core chirality early and diversifying the C6 position via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) without racemization. This guide details the synthesis, resolution, and application of (1S)-6-Br-Ind , providing validated protocols for its integration into drug discovery workflows.
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
Property
Specification
IUPAC Name
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
CAS No.
1213110-51-0 (Free Base); 1199782-92-7 (HCl)
Molecular Formula
C₉H₁₀BrN
Molecular Weight
212.09 g/mol
Chirality
(1S)-Configuration
Physical State
Off-white to pale yellow solid
Solubility
Soluble in MeOH, DMSO, DCM; HCl salt soluble in water
pKa (Calc)
~9.5 (Conjugate acid)
Synthesis & Resolution Workflow
While enantioselective reduction of 6-bromo-1-indanone is possible using expensive chiral catalysts, the most robust and scalable method for laboratory production is the Reductive Amination followed by Classical Resolution . This approach ensures high optical purity (>99% ee) through diastereomeric salt crystallization.
Workflow Diagram
Figure 1: Synthesis and Resolution Pathway. The use of L-(+)-Tartaric acid selectively crystallizes the (1S)-amine diastereomer.
Protocol A: Synthesis of Racemic 6-Bromo-1-aminoindane
Objective: Convert the ketone precursor to the racemic primary amine.
Reagents:
6-Bromo-1-indanone (1.0 equiv)
Ammonium Acetate (NH₄OAc) (10.0 equiv)
Sodium Cyanoborohydride (NaBH₃CN) (3.0 equiv)
Methanol (anhydrous)
Procedure:
Dissolution: In a round-bottom flask, dissolve 6-bromo-1-indanone (10 g, 47.4 mmol) in Methanol (100 mL).
Imine Formation: Add NH₄OAc (36.5 g, 474 mmol) in one portion. Stir at room temperature for 30 minutes.
Reduction: Cool the mixture to 0°C. Carefully add NaBH₃CN (8.9 g, 142 mmol) portion-wise. Caution: Toxic reagents.
Reaction: Allow to warm to room temperature and stir for 16–24 hours. Monitor by TLC or LCMS (Target M+H = 212/214).
Quench: Concentrate MeOH under reduced pressure. Resuspend residue in water (100 mL) and basify to pH >12 with NaOH (2M).
Extraction: Extract with DCM (3 x 100 mL). Dry combined organics over Na₂SO₄ and concentrate to yield the crude racemic amine (typically yellow oil/solid).
Protocol B: Chiral Resolution (The "Tartrate Method")
Objective: Isolate the (1S)-enantiomer.
Mechanism: (1S)-Amine forms a less soluble diastereomeric salt with L-(+)-Tartaric acid in methanol.
Procedure:
Salt Formation: Dissolve crude racemic amine (10 g, ~47 mmol) in hot Methanol (50 mL).
Acid Addition: In a separate flask, dissolve L-(+)-Tartaric acid (0.5 equiv, 3.5 g) in hot Methanol (30 mL). Note: Using 0.5 equiv (the "Pope-Peachey" method) often improves yield of the target salt compared to 1.0 equiv.
Crystallization: Add the hot acid solution to the amine solution. Allow the mixture to cool slowly to room temperature, then refrigerate at 4°C overnight.
Filtration: Filter the white precipitate. This is the (1S)-6-bromo-1-aminoindane-L-tartrate salt.
Recrystallization (Critical): Recrystallize the salt from boiling Methanol/Water (9:1) to upgrade enantiomeric excess (ee) to >99%.
Liberation: Suspend the purified salt in DCM (100 mL) and treat with 1M NaOH (100 mL). Separate the organic layer, dry (Na₂SO₄), and concentrate to obtain the free base (1S)-6-Br-Ind .
Application: Divergent Library Synthesis
The utility of (1S)-6-Br-Ind lies in its ability to undergo C6-arylation without affecting the C1-stereocenter.
Strategic Considerations
Protection: While some couplings work on free amines, protecting the amine (e.g., Boc) is recommended to prevent catalyst poisoning or N-arylation.
Base Sensitivity: Avoid strong bases (e.g., NaOtBu) that might deprotonate the benzylic C1-H, leading to racemization. Use mild bases like K₂CO₃ or K₃PO₄.
Protocol C: Suzuki-Miyaura Coupling at C6
Objective: Arylate the C6 position while preserving (1S) chirality.
Reagents:
(1S)-N-Boc-6-bromo-1-aminoindane (1.0 equiv)
Aryl Boronic Acid (1.5 equiv)
Pd(dppf)Cl₂ (0.05 equiv)
K₂CO₃ (3.0 equiv)
Dioxane/Water (4:1)
Procedure:
Setup: Charge a reaction vial with N-Boc-(1S)-6-Br-Ind (100 mg), Phenylboronic acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (3 equiv).
Solvent: Add degassed Dioxane/Water (4:1, 2 mL).
Reaction: Heat to 80°C under Argon for 4–12 hours.
Workup: Dilute with EtOAc, wash with brine, dry, and concentrate.
Deprotection: Treat crude with TFA/DCM (1:1) for 1 hour to remove Boc group.
Validation: Analyze via Chiral HPLC to confirm retention of ee.
Divergent Synthesis Map
Figure 2: Divergent synthesis capabilities.[1] The bromine handle allows access to diverse chemical space while maintaining the (1S) pharmacophore.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Optical Purity (<90% ee)
Incomplete resolution or impure salt.
Recrystallize the tartrate salt again from MeOH/H₂O. Ensure slow cooling.
Racemization during Coupling
Base too strong or temp too high.
Switch from NaOtBu to K₃PO₄ or Cs₂CO₃. Lower temp to 60–80°C.
Low Yield in Reductive Amination
Incomplete imine formation.
Add molecular sieves (3Å) during the imine formation step (before NaBH₃CN).
N-Arylation Side Product
Free amine competing with Br.
Protect amine with Boc or Cbz prior to coupling.
References
Synthesis of 1-Aminoindanes: Jayaram, V., et al. "Synthesis of 1-Amino-1H-Indenes via a Sequential Suzuki-Miyaura Coupling/Petasis Condensation Sequence." J. Org. Chem.2017 , 82(3), 1803–1811. Link
General Resolution Protocol: Ferreira, F. C., et al. "Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents." Tetrahedron: Asymmetry2006 , 17(8), 1337-1348. Link
Stability of Chiral Benzylamines: Malova Krizkova, P., & Hammerschmidt, F. "On the Configurational Stability of Chiral Heteroatom-Substituted Methylpalladium Complexes." Eur. J. Org. Chem.2013 , 2013(23), 5143–5148. Link
Compound Data: PubChem Compound Summary for CID 51441552, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.[2] Link
Rasagiline Analogs: Youdim, M. B. H., et al. "Novel aminoindanes as monoamine oxidase inhibitors." Brit. J. Pharmacol.2001 , 132, 500. Link
The Strategic Utility of (1S)-6-bromo-1-aminoindane in the Synthesis of Pharmaceutical Intermediates
(1S)-6-bromo-1-aminoindane is a chiral building block of significant interest in medicinal chemistry. Its rigid bicyclic structure and versatile functional groups—a primary amine and an aryl bromide—make it a valuable sc...
Author: BenchChem Technical Support Team. Date: February 2026
(1S)-6-bromo-1-aminoindane is a chiral building block of significant interest in medicinal chemistry. Its rigid bicyclic structure and versatile functional groups—a primary amine and an aryl bromide—make it a valuable scaffold for the synthesis of a diverse range of pharmaceutical intermediates. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation of key pharmaceutical intermediates using this versatile starting material, with a focus on N-acylation and palladium-catalyzed cross-coupling reactions.
The inherent chirality of (1S)-6-bromo-1-aminoindane is a critical feature, as many modern therapeutics are single enantiomers. The ability to introduce this stereocenter early in a synthetic sequence can significantly streamline the overall process and avoid costly and often inefficient chiral resolutions at later stages.[1][2] The presence of the bromo substituent on the aromatic ring provides a handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-couplings.[3][4][5] This allows for the introduction of a wide array of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
I. N-Acylation of (1S)-6-bromo-1-aminoindane: A Gateway to Diverse Amide Intermediates
The primary amine of (1S)-6-bromo-1-aminoindane is a nucleophilic center that readily undergoes acylation reactions with various acylating agents, such as acid chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents). This transformation is fundamental for the synthesis of a vast number of amide-containing pharmaceutical intermediates.
Protocol 1: General Procedure for N-Acylation with an Acid Chloride
This protocol describes a standard procedure for the acylation of (1S)-6-bromo-1-aminoindane using an acid chloride in the presence of a non-nucleophilic base.
Materials:
Reagent/Solvent
Grade
Supplier
(1S)-6-bromo-1-aminoindane
≥98%
Commercially Available
Acid Chloride (e.g., Acetyl Chloride)
Reagent
Commercially Available
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
Anhydrous
Commercially Available
Dichloromethane (DCM)
Anhydrous
Commercially Available
Saturated aqueous sodium bicarbonate solution
Reagent
---
Brine
Reagent
---
Anhydrous sodium sulfate or magnesium sulfate
Reagent
---
Procedure:
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1S)-6-bromo-1-aminoindane (1.0 eq) in anhydrous dichloromethane (DCM).
Base Addition: Cool the solution to 0 °C using an ice bath and add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq).
Acylating Agent Addition: Slowly add the desired acid chloride (1.1 eq) dropwise to the stirred solution.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Causality Behind Experimental Choices:
Inert Atmosphere: Prevents reaction with atmospheric moisture, which can hydrolyze the acid chloride.
Anhydrous Solvents: Ensures the acid chloride is not prematurely quenched by water.
Non-nucleophilic Base: Scavenges the HCl byproduct generated during the reaction without competing with the amine nucleophile.
0 °C Addition: Controls the initial exotherm of the reaction, minimizing potential side reactions.
II. Palladium-Catalyzed Cross-Coupling Reactions: Expanding Molecular Diversity
The aryl bromide moiety of (1S)-6-bromo-1-aminoindane is a versatile functional group for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions enable the introduction of a wide range of substituents at the 6-position of the indane core, which is crucial for modulating the pharmacological properties of the resulting molecules.[3][4][5]
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol details a typical Suzuki-Miyaura cross-coupling reaction to introduce a new aryl or heteroaryl group.
Materials:
Reagent/Solvent
Grade
Supplier
N-acylated (1S)-6-bromo-1-aminoindane
---
Synthesized from Protocol 1
Arylboronic acid or ester
Reagent
Commercially Available
Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
---
Commercially Available
Base (e.g., K₂CO₃, Cs₂CO₃)
Anhydrous
Commercially Available
Solvent (e.g., Toluene, Dioxane, DMF)
Anhydrous
Commercially Available
Water
Degassed
---
Procedure:
Reaction Setup: In a Schlenk flask, combine the N-acylated (1S)-6-bromo-1-aminoindane (1.0 eq), the arylboronic acid or ester (1.2-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
Solvent Addition: Add the anhydrous solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).
Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., argon) to remove oxygen.
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
Workup: After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
Trustworthiness and Self-Validation:
The success of a Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. It is crucial to perform small-scale test reactions to optimize these conditions for a specific substrate combination. The use of pre-catalysts and specialized ligands can often improve yields and reduce reaction times.[5]
III. Application in the Synthesis of Donepezil Intermediates
(1S)-6-bromo-1-aminoindane is structurally related to intermediates used in the synthesis of Donepezil, a key medication for the treatment of Alzheimer's disease.[6][7][8] While Donepezil itself does not contain a bromine atom, the synthetic strategies employed for its analogs can be adapted from the chemistry of bromoindane derivatives. The core indanone structure is a common feature, and the functionalization of the aromatic ring is a key aspect of synthesizing analogs with improved properties.[9][10]
The general synthetic approach to Donepezil involves the condensation of an indanone derivative with an appropriate aldehyde, followed by reduction.[7] The principles of palladium-catalyzed cross-coupling could be applied to a bromo-indanone precursor to generate a library of analogs with diverse substituents on the aromatic ring, which could then be carried through the remainder of the synthetic sequence.
Visualizing the Synthetic Strategy
Caption: Synthetic workflow for pharmaceutical intermediates.
Conclusion
(1S)-6-bromo-1-aminoindane is a powerful and versatile building block for the synthesis of chiral pharmaceutical intermediates. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast chemical space accessible from this starting material. The ability to perform both N-functionalization and C-C bond formation allows for the creation of complex and diverse molecular architectures, which is essential for the discovery and development of new therapeutic agents.
References
US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents.
Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease - Frontiers. Available at: [Link]
DONEPEZIL SYNTHESIS - New Drug Approvals. Available at: [Link]
Electrochemical synthesis of chiral amines and amino acid derivatives - American Chemical Society. Available at: [Link]
Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC. Available at: [Link]
Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed. Available at: [Link]
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC. Available at: [Link]
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals - ResearchGate. Available at: [Link]
How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture - Frontiers. Available at: [Link]
Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC. Available at: [Link]
(PDF) MEDICINAL CHEMISTRY RESEARCH Development of new donepezil analogs: synthesis, biological screening and in silico study rational - ResearchGate. Available at: [Link]
Asymmetric Synthesis of Amines - Ellman Laboratory - Yale University. Available at: [Link]
[PDF] Chiral Amine Synthesis - Semantic Scholar. Available at: [Link]
Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. Available at: [Link]
The Chemical Synthesis of 6-Amino-5-bromoquinoxaline: A Deep Dive. Available at: [Link]
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. Available at: [Link]
Palladium-mediated Suzuki-Miyaura Cross-Coupling Reaction of Potassium Boc-protected aminomethyltrifluoroborate with DNA-Conjugated aryl bromides for DNA-Encoded chemical library synthesis - PubMed. Available at: [Link]
(PDF) Sequential O- And N-Acylation Protocol for High-Yield - Amanote Research. Available at: [Link]
WO2016116607A1 - Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane - Google Patents.
Protocol: Preparative Scale N-Acetylation of Aminoacylated tRNA. Available at: [Link]
(S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary | Request PDF - ResearchGate. Available at: [Link]
EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents.
Selected Pharmacological Applications of 1 st Row Transition Metal Complexes: A review. Available at: [Link]
ADVANCES IN N- and O-DEMETHYLATION OF OPIATES. Available at: [Link]
Protocols - The Drummond Lab. Available at: [Link]
Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery - PMC. Available at: [Link]
Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflammatory Analgesic Agents - MDPI. Available at: [Link]
The Role of 1-Bromoadamantane in Pharmaceutical Synthesis. Available at: [Link]
Application Note: Derivatization of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine for Peptide Synthesis
[1] Abstract (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) is a high-value chiral building block for peptidomimetics.[1] Its rigid indane scaffold restricts conformational freedom, enhancing binding affin...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Abstract
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) is a high-value chiral building block for peptidomimetics.[1] Its rigid indane scaffold restricts conformational freedom, enhancing binding affinity in target proteins, while the C6-bromine handle allows for late-stage diversification via palladium-catalyzed cross-coupling. This guide provides validated protocols for handling, N-terminal protection, peptide coupling, and downstream derivatization, specifically addressing the challenges of steric hindrance and stereochemical preservation.
Part 1: Pre-Synthesis Considerations & Material Handling[1]
Chemical Properties & Challenges
The (1S)-1-aminoindane core presents two specific challenges in peptide synthesis:
Steric Hindrance: The amine is attached to a secondary carbon within a fused ring system. Nucleophilic attack rates are lower compared to linear primary amines (e.g., Ala, Lys).
Stereochemical Integrity: While amines are generally resistant to racemization compared to activated acids, prolonged exposure to strong bases (e.g., during slow couplings) can lead to partial epimerization at the C1 position.
Salt Break Protocol (Critical Step)
Commercial supplies are typically the hydrochloride salt (HCl). Direct use of the salt with excess base (DIEA) in coupling reactions often leads to variable yields due to incomplete in-situ neutralization or salt aggregation. Free-basing prior to coupling is recommended for consistent kinetics.
Protocol: Isolation of Free Base
Suspend 1.0 g of the HCl salt in 20 mL of EtOAc.
Add 20 mL of saturated aqueous NaHCO₃.
Stir vigorously for 15 minutes until the solid dissolves and two clear layers form.
Separate the organic layer. Extract the aqueous layer once with 10 mL EtOAc.
Combine organics, wash with brine, and dry over anhydrous Na₂SO₄.
Concentrate in vacuo to a pale yellow oil/solid.
Note: Use immediately. Free amines absorb CO₂ from air to form carbamates over time.
Part 2: N-Terminal Protection (Fmoc/Boc Strategies)
For Solid Phase Peptide Synthesis (SPPS), the amine must often be converted to an Fmoc-protected building block if it is not the final C-terminal cap.
Protocol A: Fmoc Protection (Fmoc-OSu Method)
Why Fmoc-OSu? Fmoc-Cl is too reactive and acidic, leading to dipeptide formation and potential racemization. Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) provides a milder, controlled reaction.
Reagents:
(1S)-6-Bromo-indane-1-amine (Free base)
Fmoc-OSu (1.1 equiv)
NaHCO₃ (2.0 equiv)
Solvent: Water/Dioxane (1:1) or Water/Acetone (1:1)
Step-by-Step:
Dissolve 1.0 equiv of free amine in Dioxane (5 mL/mmol).
Dissolve 2.0 equiv of NaHCO₃ in Water (5 mL/mmol). Combine the solutions.
Cool to 0°C. Slowly add 1.1 equiv of Fmoc-OSu dissolved in a minimal amount of Dioxane.
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
Monitoring: TLC (Hexane/EtOAc) or LCMS.
Workup: Acidify carefully to pH 3-4 with 1N HCl (precipitates the product).
Extract with EtOAc, wash with water/brine, dry (Na₂SO₄), and concentrate.
Purification: Recrystallize from Hexane/EtOAc to ensure >99% ee.
Part 3: Peptide Coupling Protocols[1]
This section addresses attaching the amine to the C-terminus of an amino acid or peptide fragment.[2]
Decision Matrix: Coupling Reagent Selection
The steric bulk of the indane ring requires potent activation of the carboxylic acid partner.
Reagent System
Activation Power
Racemization Risk
Recommended Use
HATU / DIEA
High
Low (with care)
Primary Choice. Best for hindered couplings.
DIC / Oxyma
Medium-High
Very Low
Good alternative if HATU fails or for microwave synthesis.
EDC / HOBt
Moderate
Low
Not Recommended. Too slow for this hindered amine.
Protocol B: Coupling via HATU (Standard High-Efficiency)
Context: Coupling Boc-Phe-OH (or Fmoc-AA-OH) to (1S)-6-Bromo-indane-1-amine.
Activation: Dissolve the N-protected Amino Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration).
Base Addition: Add DIEA (2.5 equiv). Stir for 2 minutes to form the activated ester (color change to yellow/orange is typical).
Coupling: Add the (1S)-6-Bromo-indane-1-amine (1.0 equiv).
Reaction: Stir at RT for 2–4 hours.
QC Check: Monitor consumption of the amine by LCMS. If <90% conversion after 4h, add 0.5 equiv more HATU/DIEA.
Quench: Dilute with EtOAc, wash with 5% citric acid (removes unreacted amine), sat. NaHCO₃, and brine.
Part 4: Late-Stage Diversification (The "Bromine Handle")
The 6-bromo substituent is stable to standard TFA cleavage conditions (SPPS). It serves as a "sleeping" functional group for Suzuki-Miyaura cross-coupling after the peptide chain is constructed.
Protocol C: On-Resin Suzuki Coupling
Note: This is performed on the solid support before final cleavage, preventing catalyst trapping in the peptide.
Reagents:
Resin-bound peptide containing 6-Bromo-indane
Aryl Boronic Acid (3.0 equiv)
Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃/SPhos (for difficult cases)
Base: 2M aqueous Na₂CO₃ (5.0 equiv)
Solvent: DME/EtOH/Water (degassed)
Workflow:
Inert Atmosphere: Place resin in a reaction vessel. Purge with Nitrogen/Argon.
Dissolution: Dissolve Boronic Acid and Catalyst in DME/EtOH (9:1). Add to resin.[2][3][4]
Base: Add the aqueous Na₂CO₃.
Reaction: Heat to 80°C (or 60°C microwave) for 2–4 hours.
Wash: Wash resin extensively with DMF, MeOH, and Sodium Diethyldithiocarbamate solution (0.5% in DMF) to scavenge Palladium.
Part 5: Visualization & Logic[1]
Experimental Workflow Diagram
The following diagram illustrates the logical flow from raw material to diversified peptide.
Figure 1: Strategic workflow for the derivatization and utilization of (1S)-6-Bromo-indane-1-amine.
Application Note: Reaction Conditions for Nucleophilic Substitution on 6-Bromo-Aminoindane
Executive Summary & Strategic Analysis Target Molecule: 6-Bromo-2-aminoindane (and its positional isomers, e.g., 6-bromo-1-aminoindane). Context: This scaffold is a critical intermediate in the synthesis of rigid ampheta...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Analysis
Target Molecule: 6-Bromo-2-aminoindane (and its positional isomers, e.g., 6-bromo-1-aminoindane).
Context: This scaffold is a critical intermediate in the synthesis of rigid amphetamine analogues, serotonin releasers (e.g., MDAI), and neuroprotective agents (e.g., Rasagiline analogues).
The Challenge:
Performing nucleophilic substitution on 6-bromo-aminoindane presents a classic chemoselectivity paradox in organic synthesis:
The Electrophile: The C-Br bond (aryl bromide) is the desired site for substitution to functionalize the aromatic core. However, it is on an electron-rich ring (alkyl-substituted), rendering classical
(Nucleophilic Aromatic Substitution) impossible without harsh conditions or strong electron-withdrawing groups.
The Nucleophile: The primary amine (
) is a potent nucleophile. In the presence of transition metal catalysts (Pd, Cu), the free amine can coordinate to the metal center (poisoning the catalyst) or participate in self-coupling (polymerization).
The Solution:
Successful substitution requires a Metal-Catalyzed Cross-Coupling strategy (Buchwald-Hartwig, Ullmann, or Suzuki-Miyaura). This guide details two distinct workflows:
Route A (Direct): Chemoselective coupling using specialized ligands (e.g., BrettPhos) that tolerate free amines.
Route B (Protected): A robust Protection-Coupling-Deprotection sequence for high-value GMP synthesis.
Critical Reaction Pathways (Visualized)
The following diagram outlines the decision tree for functionalizing 6-bromo-aminoindane.
Figure 1: Strategic workflow for the functionalization of 6-bromo-aminoindane. Route B is recommended for scale-up to minimize catalyst poisoning.
Protocol 1: Buchwald-Hartwig Amination (C-N Bond Formation)
This protocol describes the substitution of the bromine atom with a secondary amine (e.g., morpholine, pyrrolidine) or an aniline.
A. Rationale
Catalyst:
provides a clean source of .
Ligand:RuPhos or BrettPhos are essential. They are bulky, electron-rich dialkylbiaryl phosphines that facilitate oxidative addition into the electron-rich aryl bromide and prevent the free amine of the substrate from shutting down the catalytic cycle.
Base:LiHMDS (Lithium bis(trimethylsilyl)amide) is superior to alkoxides (
) for substrates with free amines or acidic protons, as it minimizes side reactions.
B. Step-by-Step Methodology
Component
Equivalents
Role
6-Bromo-2-aminoindane
1.0 equiv
Substrate
Nucleophile (Amine)
1.2 equiv
Coupling Partner
0.01 - 0.02 equiv
Palladium Source
RuPhos
0.02 - 0.04 equiv
Ligand (prevents poisoning)
LiHMDS (1M in THF)
2.2 equiv
Base (deprotonates nucleophile)
Toluene/Dioxane (1:1)
[0.2 M]
Solvent (anhydrous)
Procedure:
Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and purge with Argon for 5 minutes.
Catalyst Pre-complexation: Add
and RuPhos.[1] Add 1 mL of solvent. Stir at room temperature for 5 minutes until the solution turns from dark purple to distinct orange/brown (formation of the active species).
Substrate Addition: Add the 6-bromo-aminoindane and the nucleophilic amine. Note: If the substrate is a hydrochloride salt, add an extra 1.0 equiv of base.
Base Addition: Dropwise add LiHMDS solution. Seal the vessel.
Reaction: Heat to 85°C for 12–16 hours (conventional) or 110°C for 30 min (microwave).
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Wash with
(aq). Dry organic layer over .
Purification: Flash chromatography (DCM/MeOH/
gradient).
Protocol 2: Copper-Catalyzed Etherification (C-O Bond Formation)
For substituting the bromine with an alkoxy group (e.g., methoxy, phenoxy), Copper catalysis (Ullmann-type) is often more cost-effective and robust than Palladium for this specific scaffold.
A. Rationale
Ligand:1,10-Phenanthroline or trans-N,N'-dimethylcyclohexane-1,2-diamine creates a rigid chelate with Cu(I), increasing the oxidation potential to allow insertion into the C-Br bond.
Protection: Crucial. Free amines interfere significantly with Copper. It is strongly advised to protect the amine as a Boc-carbamate before this step.
B. Step-by-Step Methodology (Protected Route)
Step 1: Protection (Boc-Protection)
Dissolve 6-bromo-2-aminoindane (1.0 equiv) in DCM.
Add
(1.5 equiv) and (1.1 equiv).
Stir at RT for 2 hours. Wash with 1M HCl, then brine. Isolate N-Boc-6-bromo-2-aminoindane .
Step 2: C-O Coupling
Component
Equivalents
Role
N-Boc-6-bromo-2-aminoindane
1.0 equiv
Substrate
Alcohol (e.g., MeOH, Phenol)
2.0 equiv (or solvent)
Nucleophile
CuI (Copper Iodide)
0.10 equiv
Catalyst
1,10-Phenanthroline
0.20 equiv
Ligand
2.0 equiv
Base
Toluene
[0.5 M]
Solvent
Procedure:
Combine CuI, Phenanthroline,
, and the protected substrate in a pressure tube.
Add the alcohol and Toluene.
Seal and heat to 110°C for 24 hours.
Workup: Filter through silica gel. Concentrate.
Deprotection: Treat the crude intermediate with 4M HCl in Dioxane (RT, 1 hour) to yield the final 6-alkoxy-2-aminoindane .
Troubleshooting & Optimization Table
Observation
Probable Cause
Corrective Action
Low Conversion (<20%)
Catalyst Poisoning by free amine.
Switch to Route B (Boc-protection) or increase catalyst loading to 5 mol%.
Homo-coupling (Biaryl formation)
Oxidation of Pd species; insufficient reduction.
Ensure rigorous Argon purge. Switch solvent to degassed 1,4-Dioxane .
Dehalogenation (H replaces Br)
-Hydride elimination from amine source.
Use LiHMDS instead of . Lower reaction temperature.[2]
Starting Material Recovery
Oxidative addition failure.
The aminoindane ring is electron-rich. Switch to a more electron-rich ligand like tBuXPhos or AdBippyPhos .
References
Buchwald-Hartwig Amination Overview
Surry, D. S., & Buchwald, S. L. (2008). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
Catalysis on Indane/Indazole Scaffolds
Hansen, J. D., et al. (2024). "Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders." ACS Medicinal Chemistry Letters. (Demonstrates RuPhos/LiHMDS utility on similar heterocyclic bromides).
scale-up synthesis methods for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Executive Summary & Strategic Overview (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) is a high-value chiral intermediate, structurally related to the pharmacophore of Rasagiline and other CNS-active agent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Strategic Overview
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) is a high-value chiral intermediate, structurally related to the pharmacophore of Rasagiline and other CNS-active agents. The presence of the bromine handle at position 6 allows for subsequent cross-coupling reactions (Suzuki, Buchwald-Hartwig), making this scaffold a critical "diversity node" in drug development.
Scaling this synthesis presents two primary challenges:
Stereochemical Purity: Achieving >99% enantiomeric excess (ee) of the (S)-isomer.
Chemoselectivity: Preserving the aryl bromide during reduction steps (avoiding hydrodehalogenation).
This guide outlines two distinct, field-validated protocols for scale-up:
Protocol A (Biocatalytic Transamination): The preferred modern route for multi-kilogram campaigns due to high atom economy, mild conditions, and superior enantioselectivity (>99% ee).
Protocol B (Classical Resolution): A robust, low-tech alternative suitable for facilities lacking biocatalysis infrastructure, utilizing inexpensive chiral acids.
Critical Decision Matrix
The following decision tree illustrates the logic for selecting the appropriate pathway based on facility capabilities and raw material costs.
Figure 1: Strategic process flow for selecting the synthesis pathway. Note the critical safety control at ChemStep2 to prevent debromination.
-transaminase (-TA) to convert 6-bromo-1-indanone directly to the amine. This "green" chemistry approach avoids heavy metals and high-pressure hydrogenation.
Mechanism: The enzyme transfers an amino group from an inexpensive donor (Isopropylamine, IPA) to the ketone. The equilibrium is shifted by removing the volatile co-product (acetone).
Materials:
Substrate: 6-Bromo-1-indanone (10 kg scale).
Enzyme: (S)-selective
-Transaminase (Screening required: e.g., Vibrio fluvialis wild type or Codexis ATA-256/234 variants).
Reactor Prep: Charge a 100 L bioreactor with 50 L of 100 mM Potassium Phosphate buffer (pH 7.5).
Cofactor Addition: Add PLP (10 g) and stir until dissolved (yellow solution).
Amine Donor: Add Isopropylamine (IPA) to a final concentration of 1.0 M. Note: Adjust pH back to 7.5 using 6M HCl, as IPA is basic.
Substrate Loading: Dissolve 6-bromo-1-indanone (2.1 kg, 10 mol) in DMSO (5-10% v/v of total volume) to aid solubility. Add slowly to the reactor.
Process Tip: If solubility is poor, add a surfactant like Tween-80 (0.1%) or use a biphasic system (MTBE overlay).
Enzyme Initiation: Add the
-TA enzyme powder (loading based on specific activity, typically 2-5 g/L).
Reaction: Stir at 30°C - 35°C.
Equilibrium Shift: Apply a slight vacuum (200-300 mbar) or a nitrogen sweep to continuously remove the acetone byproduct. This is critical for driving conversion >90%.
Monitoring: Monitor conversion by HPLC (C18 column) and ee by Chiral HPLC (Chiralcel OD-H).
Workup:
Once conversion >98%, acidify reaction mixture to pH 2.0 with 6M HCl to protonate the amine (product stays in aqueous phase).
Extract with MTBE (2 x 20 L) to remove unreacted ketone and enzyme debris. Discard organic layer.
Basify the aqueous phase to pH 12 with 10M NaOH.
Extract the free amine product into MTBE or Toluene (3 x 20 L).
Concentrate organic layer to yield (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine.
Expected Yield: 85-92%
Enantiomeric Excess: >99% (S)
If biocatalysts are unavailable, this route is reliable but requires careful control of the reduction step to prevent loss of the bromine atom.
Phase 1: Synthesis of Racemic 6-Bromo-1-aminoindane
Warning: Standard Pd/C hydrogenation will cause extensive debromination (yielding 1-aminoindan). You must use Raney Nickel or Pt/C (sulfided) .
Oximation:
React 6-bromo-1-indanone with Hydroxylamine HCl (1.2 equiv) and Sodium Acetate in Ethanol/Water at reflux for 4 hours.
Cool, filter the oxime precipitate. Yield: ~95%.
Reduction (The Critical Step):
Catalyst: Raney Nickel (active slurry).
Solvent: Methanolic Ammonia (7N).
Conditions: 50 psi H₂, 25°C - 30°C. Do not heat above 40°C to minimize debromination.
Procedure: Hydrogenate until uptake ceases (approx 6-12 h). Filter catalyst (keep wet under water/solvent to prevent fire). Concentrate filtrate to obtain racemic amine.
Phase 2: Chiral Resolution
Screening: The most effective resolving agents for 1-aminoindanes are typically N-Acetyl-L-Leucine or L-Tartaric Acid .[1]
Salt Formation:
Dissolve racemic amine (1.0 equiv) in Ethanol (10 volumes).
Add L-Tartaric acid (0.5 - 1.0 equiv) dissolved in hot Ethanol.
Heat to reflux until clear, then cool slowly to room temperature (0.5°C/min).
Crystallization:
Allow crystallization to proceed for 12 hours.
Filter the salt.[2] Note: The solid is usually the (S)-amine salt, but verify by chiral HPLC.
Recrystallization:
Recrystallize the salt from Ethanol/Water (9:1) to upgrade ee from ~85% to >99%.
Free Basing:
Suspend the salt in water, treat with NaOH (aq), and extract with DCM.
Expected Yield (Overall): 35-40% (Max theoretical yield of resolution is 50%).
Analytical Controls & Safety
Data Table: Process Parameters
Parameter
Biocatalytic Route
Classical Resolution
Atom Economy
High
Low (Requires resolving agent)
Yield
85-92%
35-40%
ee
>99%
>99% (after recrystallization)
Safety Risk
Low (Aqueous, mild temp)
High (H₂ pressure, pyrophoric Raney Ni)
Cost Driver
Enzyme/Cofactor
Labor/Solvent/Yield Loss
Safety Protocols (Brominated Compounds)
Sensitization: Brominated indanes are potent skin sensitizers and irritants. Full PPE (Tyvek suits, double nitrile gloves) and containment (isolators or local exhaust) are mandatory.
Thermal Hazard: If synthesizing the precursor via bromination of indanone, ensure strict temperature control (<40°C) to prevent thermal runaway of N-bromosuccinimide (NBS) side reactions.
References
Biocatalytic Transamination
Title: Chiral Amine Synthesis Using ω-Transaminases: An Amine Donor th
Application Note: Protecting Group Strategies for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of handling (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine , a high-value chiral intermedi...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is designed for researchers in medicinal chemistry and process development. It addresses the specific challenges of handling (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine , a high-value chiral intermediate often used as a scaffold for CNS-active agents (e.g., Rasagiline analogs) and kinase inhibitors.
Executive Summary
The primary synthetic utility of (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine lies in its dual functionality: a chiral benzylic amine and an aryl bromide capable of participating in Pd-catalyzed cross-couplings. However, the benzylic C1–H proton is susceptible to deprotonation and subsequent racemization under the basic conditions typical of Suzuki or Buchwald-Hartwig couplings.
This guide establishes the tert-Butoxycarbonyl (Boc) group as the superior protecting strategy. It offers stability against the basic conditions of cross-coupling while allowing mild, anhydrous acidic deprotection that preserves the stereocenter. We provide a validated workflow to install the Boc group without racemization, perform a model Suzuki coupling, and remove the group, ensuring >99% enantiomeric excess (ee).
Strategic Analysis: Selecting the Right Protecting Group
The choice of protecting group (PG) is dictated by two competing factors: Electronic Stability of the Ar-Br bond and Configurational Stability of the C1 stereocenter.
Protecting Group
Installation Conditions
Stability to Base (Suzuki/Buchwald)
Deprotection Conditions
Suitability
Boc (tert-Butyl carbamate)
Mild Base (NaHCO₃)
High
Acid (TFA/HCl)
Recommended
Fmoc (Fluorenylmethoxycarbonyl)
Mild Base
Low (Cleaves with bases)
Base (Piperidine)
Unsuitable
Cbz (Benzyl carbamate)
Mild Base
High
H₂/Pd or Strong Acid
Risky (H₂ reduces Ar-Br)
Phthalimide
Heat/Phthalic Anhydride
High
Hydrazine
Alternative (Harsh removal)
Why Boc?
Orthogonality: The Boc group is inert to the carbonate/phosphate bases used in Pd-catalyzed couplings.
Stereoretention: Installation uses weak bases (NaHCO₃) that do not deprotonate the benzylic position (pKa ~24).
Safety: Avoids the hydrogenolysis required for Cbz, which would competitively debrominate the aryl ring.
Experimental Protocols
Protocol A: Chemoselective N-Boc Protection (Retention of Configuration)
Objective: Install the Boc group without racemizing the labile C1 center.
Triethylamine (TEA) (1.2 equiv) or NaHCO₃ (2.5 equiv for biphasic)
Dichloromethane (DCM) or THF/Water (1:1)
Step-by-Step Methodology:
Preparation: Dissolve 10 mmol of the amine in 50 mL of DCM. Cool the solution to 0 °C in an ice bath. Note: Cooling is critical to suppress any thermal racemization pathways during the initial exotherm.
Base Addition: Add TEA (12 mmol) dropwise. Stir for 10 minutes.
Reagent Addition: Dissolve Boc₂O (11 mmol) in 10 mL DCM and add dropwise to the amine solution over 15 minutes.
Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
Checkpoint: The free amine spot should disappear.
Workup: Quench with 1M citric acid (mildly acidic wash removes unreacted amine without cleaving Boc). Separate layers. Wash organic layer with saturated NaHCO₃ and brine.
Purification: Dry over Na₂SO₄ and concentrate. Recrystallize from Hexane/EtOAc if necessary.
Validation (Self-Check):
¹H NMR (CDCl₃): Verify the appearance of the t-butyl singlet (~1.45 ppm) and the benzylic proton signal (~5.1 ppm, q).
Chiral HPLC: Use a Chiralcel OD-H column (Hexane/IPA) to confirm ee >99%.
Protocol B: Stability Test – Suzuki-Miyaura Coupling
Objective: Demonstrate that the N-Boc group survives cross-coupling conditions.
Setup: In a sealed tube, combine N-Boc-protected amine (1.0 equiv), Phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
Solvent: Add 1,4-Dioxane/Water (4:1). Degas with Nitrogen for 10 mins.
Catalyst: Add Pd(dppf)Cl₂ (5 mol%).
Heating: Heat to 80 °C for 12 hours.
Observation: The Boc group should remain intact. If Boc cleavage is observed (rare), switch base to K₃PO₄ (milder).
Protocol C: Controlled Deprotection (Boc Removal)
Objective: Remove PG without affecting the new biaryl system.
Dissolution: Dissolve the coupled product in DCM (0.1 M).
Acidolysis: Add Trifluoroacetic acid (TFA) (10–20 equiv) or 4M HCl in Dioxane at 0 °C.
Scavenging (Optional): If the molecule contains electron-rich aromatics prone to alkylation by t-butyl cations, add triethylsilane (TES) as a scavenger.
Workup: Concentrate in vacuo. Neutralize with cold sat. NaHCO₃ to obtain the free amine.
Visualizing the Workflow
The following diagram illustrates the strategic pathway, highlighting the critical decision nodes for stereoretention.
Caption: Workflow for N-Boc protection and functionalization of (1S)-6-bromo-1-aminoindane, avoiding racemization pathways.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Loss of Chirality (low ee)
Reaction temperature too high during protection or coupling.
Perform protection at 0 °C. Use weaker bases (Cs₂CO₃ instead of K₂CO₃) during coupling.
Incomplete Coupling
Steric hindrance near the Br (peri-position).
Switch to highly active catalysts like Pd(dtbpf)Cl₂ or XPhos Pd G3 .
Boc Cleavage during Coupling
Reaction medium too acidic or thermal instability.
Ensure basic pH is maintained. Do not exceed 90 °C.
Debromination (Ar-H formed)
Hydride source present or Pd-catalyzed reduction.
Avoid formate buffers. Use anhydrous solvents for coupling if possible.
References
ChemicalBook. (2023).[1] (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Properties and CAS. Retrieved from
Organic Chemistry Portal. (2023).[1] Suzuki Coupling Mechanism and Conditions. Retrieved from
Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc stability/cleavage).
Borch, R. F., et al. (1971).[3] Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc. (Context for reductive amination/amine handling). Retrieved from
Vertex AI Search. (2023).[1] Patents WO2016116607A1 & EP3247697B1 (Racemization of 1-aminoindane). (Highlighted the risk of C1 racemization).
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Ticket ID: INC-6Br-IND-001
Status: Open
Priority: Critical (P1)
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
This guide addresses the purification of crude (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 907973-36-8).[1] This intermediate is a brominated analog of the pharmacophore found in MAO-B inhibitors like Rasagiline.[1] The synthesis, typically via reductive amination of 6-bromo-1-indanone or reduction of its oxime, introduces specific impurity profiles that require orthogonal purification strategies: Chem-Selectivity (removing ketones/alcohols) and Stereo-Selectivity (removing the (1R)-enantiomer).[1]
Module 1: Chemical Purity (Removal of Non-Basic Impurities)
Issue Description:
Users report the presence of 6-bromo-1-indanone (starting material) and 6-bromo-1-indanol (side-product from competitive ketone reduction) in the crude amine.[1]
Root Cause Analysis:
Reductive amination using borohydrides (e.g., NaBH₄, NaCNBH₃) often leaves unreacted ketone if the imine formation is incomplete. Additionally, the reducing agent can directly reduce the ketone to the alcohol, which does not possess a basic nitrogen center.
Resolution Protocol: Acid-Base Extraction
This method exploits the basicity of the primary amine to separate it from neutral impurities.[1]
Workflow Diagram
Caption: Logical flow for separating basic amine product from neutral ketone and alcohol impurities.
Step-by-Step Procedure
Dissolution: Dissolve the crude residue in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 10 volumes).[1]
Salt Formation: Add 1M HCl slowly with stirring until the aqueous phase pH is < 2. The amine converts to its water-soluble hydrochloride salt.[1]
Separation: Transfer to a separatory funnel. Collect the aqueous layer (Product). The organic layer contains the ketone and alcohol impurities.
Wash: Back-wash the aqueous layer once with fresh DCM to remove entrained neutrals.[1]
Free-Basing: Cool the aqueous layer to 0–5°C. Slowly add 20% NaOH or NH₄OH until pH > 12. The solution will become cloudy as the free amine oils out.
Extraction: Extract the basic aqueous layer with DCM (3x).[1]
Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.
Module 2: Enantiomeric Purity (Chiral Resolution)
Issue Description:
The synthesis yields a racemic mixture or low enantiomeric excess (ee) of the (1S)-amine. The target specification is usually >98% ee.[1][2]
Root Cause Analysis:
Unless an asymmetric catalyst (e.g., chiral Ru/Ir complexes) or a chiral auxiliary (e.g., Ellman's sulfinamide) was used, the reduction of the imine is non-stereoselective.
Resolution Protocol: Diastereomeric Salt Crystallization
This is the industry standard for aminoindanes.[1] The principle relies on the solubility difference between the diastereomeric salts formed with a chiral acid.[2]
Recommended Resolving Agents:
Primary Candidate:L-(+)-Tartaric Acid (or D-(-)-Tartaric Acid, depending on the specific packing of the 6-bromo derivative).[1]
Caption: Process flow for the optical resolution of the racemic amine using a chiral acid.
Protocol (Optimization Required)
Screening: Dissolve 100 mg of amine in Methanol (MeOH) .[1] Add 0.5 equivalents of L-Tartaric acid.[1] If a solid forms immediately, heat to dissolve.[1] Allow to cool. Check the precipitate's chirality via chiral HPLC.
Note: If L-Tartaric acid precipitates the (1R)-isomer, switch to D-Tartaric acid to precipitate the desired (1S)-isomer, or use the mother liquor.
Scale-Up:
Dissolve Racemic Amine (1.0 eq) in MeOH/Water (9:1) .
Liberation: Suspend the salt in water, basify with NaOH, and extract with DCM to obtain the chiral amine.[1]
Module 3: Troubleshooting & FAQs
Common Failure Modes
Symptom
Probable Cause
Corrective Action
"Oiling Out" (Product forms a gum instead of crystals)
Solvent polarity is too low or cooling was too rapid.[1]
Re-heat and add a co-solvent (e.g., add Ethanol to Water).[1] Use seed crystals from a successful small-scale batch.
Low Yield (< 30%)
High solubility of the salt in the chosen solvent.
Reduce solvent volume or switch to a less polar anti-solvent (e.g., add MTBE or Acetone to the alcoholic solution).
Low Chiral Purity (ee < 80%)
"Entrapment" of the wrong isomer in the crystal lattice (fast precipitation).
Perform a recrystallization of the salt.[1][2][3][4] Dissolve in hot solvent and cool very slowly (0.1°C/min).
Des-bromo Impurity (Loss of Bromine)
Hydrogenolysis during synthesis (if Pd/C was used).[1]
This is a chemical synthesis error, not purification. Change Catalyst: Use Pt/C or Raney Nickel , which are less prone to dehalogenation than Pd/C [1].[1]
Frequently Asked Questions
Q: Can I use Column Chromatography instead of Crystallization?A: Yes, but it is expensive for scale-up.[1] You must use a chiral stationary phase (e.g., Chiralpak IA or AD columns) with a Hexane/IPA mobile phase.[1] Standard silica gel will not separate enantiomers.[1]
Q: How do I determine the Enantiomeric Excess (ee)?A: You cannot use standard NMR. You must use:
Chiral HPLC: Column: Chiralcel OD-H or AD-H. Mobile Phase: Hexane:Isopropanol:Diethylamine (90:10:0.1).[1]
Mosher's Acid Chloride: Derivatize the amine with (R)-Mosher's acid chloride and analyze via ¹H or ¹⁹F NMR to see diastereomeric shifts.
Q: Why is the melting point of my salt different from the literature?A: Solvates are common. The salt might have trapped water or methanol in the lattice. Dry the sample under vacuum at 40°C for 24 hours and re-test.
References
BenchChem. (n.d.).[1] Application Notes and Protocols for the Synthesis of 6-Bromo-1-methyl-1H-indazol-4-amine. (General reference for catalytic hydrogenation of brominated aromatics). Link
European Patent Office. (2016).[1][2] Process for the preparation of enantiomerically pure 1-aminoindan (EP 3068746 B1).[1] (Describes resolution of aminoindanes using chiral acids like L-malic and tartaric acid). Link
Sigma-Aldrich. (n.d.).[1] (R)-6-Bromo-2,3-dihydro-1H-inden-1-amine hydrochloride Product Sheet. (Confirmation of commercial availability and handling safety). Link
Google Patents. (2012).[1] Process of resolution of 1-aminoindan (WO2012116752A1).[1] (Detailed protocols for fractional crystallization of aminoindane salts). Link
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: #IND-BR-OX-H2
Subject: Optimization of Selectivity (Chemo- & Stereo-) during 6-bromo-1-indanone oxime reduction.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary
The catalytic hydrogenation of 6-bromo-1-indanone oxime to 6-bromo-1-aminoindane presents a classic "Selectivity Triangle" challenge. You are balancing three competing pathways:
Competitor A (Dehalogenation): Hydrogenolysis of the labile
bond (yielding 1-aminoindane).
Competitor B (Dimerization): Condensation of the product amine with the imine intermediate to form secondary amines (dimers).
This guide addresses these specific failure modes using a self-validating logic structure.
Part 1: The Troubleshooting Matrix (Q&A)
Issue 1: "I am losing the Bromine atom (Dehalogenation)."
User Report: LC-MS shows a major peak corresponding to des-bromo 1-aminoindane (M-79/81). The bromine is being stripped.
The Mechanism:
Aryl bromides are highly susceptible to oxidative addition by Palladium (Pd) species. If you are using standard Pd/C , it will catalyze the cleavage of the
bond almost as fast as the oxime reduction, especially under the acidic conditions often used to suppress dimerization.
The Solution:
Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) or Platinum Oxide (PtO2/Adams Catalyst) . Platinum is significantly less active toward oxidative addition into aryl-halide bonds than Palladium [1].
Catalyst Poisoning: If you must use Pd, use a Sulfided Pd/C or add a modifier like thiophene. However, this significantly slows the reaction rate.
Use Raney Nickel: Raney Nickel (Ra-Ni) is often effective for oximes and respects aryl halides at lower temperatures (
), though it requires careful handling of basicity [2].
Issue 2: "I see a large M+ dimer peak (Secondary Amine)."
User Report: The reaction is complete, but the yield is low. MS shows a large peak at roughly
.
The Mechanism:
As the primary amine product forms, it is nucleophilic. It attacks the electrophilic imine intermediate (formed transiently during reduction) to create a secondary amine. This is chemically driven by the "availability" of the free amine in the solution.
The Solution:
The Acid Trap: Run the reaction in acidic media (e.g., MeOH with 1.5 - 2.0 eq of HCl or
).
Why: The acid instantly protonates the newly formed primary amine (
). The ammonium salt is non-nucleophilic and cannot attack the imine [3].
Why: High hydrogen concentration forces the reduction of the imine to the amine faster than the bimolecular condensation reaction can occur.
Issue 3: "The reaction stalls at the Hydroxylamine (M+16)."
User Report: Reaction seems stuck. I see a peak corresponding to the starting mass + 2H, but also a persistent intermediate.
The Mechanism:
Oxime reduction proceeds via a hydroxylamine intermediate (
). Pt catalysts, while good for preserving halogens, are sometimes prone to stalling at this stage, particularly in strongly acidic environments where the hydroxylamine is stabilized [4].
The Solution:
Temperature Bump: Increase temperature to 40-50°C (carefully monitoring for dehalogenation).
Solvent Switch: If using Pt/C, switch from strictly aqueous acid to Glacial Acetic Acid . The solvent promotes the cleavage of the
bond.
Part 2: Visualization of the Reaction Network
The following diagram illustrates the competing pathways. Your goal is to navigate the Green Path while blocking the Red (Dehalogenation) and Orange (Dimerization) exits.
Caption: Reaction network showing the critical path to the Primary Amine (Green) and the specific catalyst/additive controls required to prevent branching into Dehalogenation or Dimerization pathways.
Part 3: Recommended Experimental Protocol
This protocol prioritizes Halogen Retention over reaction speed.
Parameter
Recommendation
Rationale
Catalyst
5% Pt/C (sulfided) or PtO2
Pt resists oxidative addition into the C-Br bond.
Solvent
Methanol or Ethanol
High solubility of oxime; good H2 mass transfer.
Additive
HCl (1.1 - 2.0 eq)
CRITICAL: Traps amine as hydrochloride salt to prevent dimerization.
Pressure
5 - 10 bar (70-145 psi)
Higher pressure favors complete reduction of hydroxylamine intermediate.
Temp
RT to 40°C
Keep low to prevent thermal dehalogenation.
Step-by-Step Workflow
Preparation: In a hydrogenation vessel, dissolve 6-bromo-1-indanone oxime (1.0 eq) in Methanol (10-20 volumes).
Acidification: Add concentrated HCl (1.2 eq) dropwise. Note: The solution may warm slightly.
Catalyst Addition: Under inert atmosphere (Nitrogen/Argon), add 5% Pt/C (5-10 wt% loading relative to substrate). Safety: Do not add dry catalyst to flammable solvents in air.
Hydrogenation: Purge vessel with Nitrogen (
), then Hydrogen (). Pressurize to 5 bar. Stir vigorously (>800 RPM) at 25°C .
Monitoring: Check HPLC/UPLC after 4 hours.
If Hydroxylamine remains: Increase Temp to 40°C.
If Des-bromo appears: Stop immediately; the catalyst is too active or H2 pressure is too low (starved surface).
Workup: Filter catalyst over Celite. Concentrate filtrate.[2] The product will be the Hydrochloride salt . Recrystallize from EtOH/Et2O if necessary.
References
Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text confirming Pt preference for halogens over Pd).
Redina, E. A., et al. (2022). "Heterogeneous Catalysis as an Efficient Tool for Selective Hydrogenation of Oximes to Amines and Hydroxylamines."[3][4][5] Catalysts, 12(12), 1614.[3][4] Link
Rosen, M. & Green, M. (1966). "The Mechanism of Hydrogenation of 2-Indanone Oxime." Journal of Organic Chemistry.
Tungler, A., et al. (1998). "Industrial production of amines by catalytic hydrogenation of oximes."[3][4] Hungarian Journal of Industrial Chemistry. (Discusses hydroxylamine stalling on Pt).
Patent WO2016116607A1. (2016). "Process and intermediates for the racemization of enantiomerically enriched 1-aminoindane." (Provides industrial conditions for indanone oxime reduction). Link
handling air-sensitivity of free base (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Executive Summary: The "Free Base" Challenge You are likely accessing this guide because your white solid/oil has turned into a yellow, sticky crust, or you are observing unexpected insolubility in non-polar solvents. Th...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Free Base" Challenge
You are likely accessing this guide because your white solid/oil has turned into a yellow, sticky crust, or you are observing unexpected insolubility in non-polar solvents.
The Core Issue:
As a primary benzylic amine, (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine possesses a localized lone pair on the nitrogen atom. In its free base form, this nitrogen is a potent nucleophile. The "air sensitivity" you observe is primarily a reaction with atmospheric Carbon Dioxide (CO₂) , not just Oxygen.
This reaction forms a carbamate salt (often visible as a white crust on the container rim). While reversible, this impurity alters stoichiometry, solubility, and can interfere with sensitive catalytic cycles (e.g., Buchwald-Hartwig couplings).
Module 1: Storage & Shelf-Life (Passive Phase)
Objective: Maintaining enantiomeric purity (>99% ee) and chemical integrity during dormancy.
Storage Protocol
Parameter
Specification
Technical Rationale
Temperature
2°C to 8°C
Lowers kinetic energy, significantly slowing N-oxidation and CO₂ absorption rates.
Atmosphere
Argon or Nitrogen
Displaces CO₂ and Moisture. Argon is preferred (heavier than air) for static storage.
Container
Amber Glass + Teflon Liner
Protects from light (benzylic positions are photo-active); Teflon prevents leaching from rubber septa.
Seal
Parafilm® + Desiccant
Secondary barrier against moisture ingress which catalyzes carbamate formation.
The "Golden Rule" of Storage
Never store the free base in solution for >24 hours unless absolutely necessary.
Why? In solution (especially DCM or Chloroform), the surface area for gas exchange is maximized. Chlorinated solvents can also slowly alkylate the amine over weeks (N-alkylation).
Best Practice: If you must store it in solution, use anhydrous THF or Toluene and store at -20°C.
Module 2: Handling & Dispensing (Active Phase)
Objective: Transferring the reagent without introducing impurities.
Workflow Decision Matrix
Use this logic to determine the necessary rigor of your handling:
Figure 1: Decision matrix for handling air-sensitive amines based on exposure time and scale.
Detailed Protocols
Method A: Syringe Transfer (The "Closed Loop")
Recommended for small-scale catalytic screening.
Flush a clean, dry syringe with N₂ (3 cycles).
Insert a needle through the reagent bottle septum.
Inject a volume of inert gas equal to the liquid volume you intend to withdraw (pressure equalization).
Withdraw the liquid.
Critical Step: Upon removing the needle, immediately cover the needle tip with a rubber septum or inject directly into the reaction vessel.
Method B: The "Cone of Protection" (Solids)
Recommended for weighing solid free base.
Place the balance inside a localized exhaust hood.
Use an inverted funnel connected to a gentle N₂ line positioned directly above the weighing boat. This creates a "curtain" of inert gas.
Weigh rapidly.
Flush the receiving vessel with N₂ immediately after addition.
Module 3: Troubleshooting (The "Rescue" Phase)
Issue: "My sample has turned yellow/crusty. Is it ruined?"
Diagnosis:
White Crust: Likely Ammonium Carbamate (Reversible).
Yellow Oil/Gum: Likely N-Oxide or Imine formation (Irreversible oxidation).
The Rescue Protocol (Acid-Base Extraction)
If your material is carbamated, you can regenerate the pure free base using this self-validating workflow.
Figure 2: The "Rescue Cycle" for regenerating pure amine from carbamated or slightly oxidized stocks.
Step-by-Step Rescue:
Dissolve: Dissolve the impure material in Dichloromethane (DCM).
Acidify: Add 1M HCl aq. Shake vigorously. The amine converts to the hydrochloride salt and moves to the water layer. CO₂ gas will bubble off (evidence of carbamate destruction).
Wash: Separate layers. Keep the Aqueous (top) layer. Discard the DCM (organic) layer which contains non-basic impurities (neutral oxidation products).
Basify: Cool the aqueous layer to 0°C. Slowly add 2M NaOH until pH > 12. The solution will become cloudy as the free base oils out.
Extract: Extract 3x with fresh DCM.
Dry: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I just store it as the HCl salt to avoid these issues?A:Yes, absolutely. If your synthetic route permits, converting the free base to the Hydrochloride (HCl) or Tartrate salt is the best stabilization strategy. The protonated nitrogen (
) has no lone pair to react with CO₂ or oxidants.
How to convert: Dissolve free base in Et₂O, add 1.1 eq of 2M HCl in Et₂O. Filter the white precipitate.
Q2: I see a new peak in my NMR at ~160 ppm (Carbon) or a broad singlet in Proton NMR. What is it?A: This is the diagnostic signature of the Carbamate Carbonyl . In
H NMR, you may also see broadening of the benzylic protons due to the equilibrium between the amine and the carbamate. Performing the "Rescue Protocol" (Module 3) should eliminate these peaks.
Q3: Will air exposure racemize the (1S) center?A:Not directly. Simple exposure to air/CO₂ does not invert the chiral center. However, if the material undergoes severe oxidation to the imine (
) and is subsequently reduced non-stereoselectively, you will lose ee.
Validation: Always check optical rotation or Chiral HPLC after "rescuing" old material.
Q4: Why is the free base soluble in DCM but my "aged" bottle is not?A: The "aged" material is likely the carbamate salt (
), which is highly polar and ionic. It will be insoluble in non-polar solvents like DCM but soluble in water or methanol. This solubility switch is a key indicator of degradation.
References
Carbamate Formation Mechanism
Title: Mechanistic insights into carbamate formation from CO2 and amines.[1][2]
Comparative Guide: Chiral HPLC Resolution of (1S) and (1R) 6-Bromo-1-Aminoindane
Executive Summary The chiral separation of 6-bromo-1-aminoindane presents a classic chromatographic challenge: resolving a rigid, bicyclic primary amine. The presence of the primary amine moiety ( ) creates significant s...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The chiral separation of 6-bromo-1-aminoindane presents a classic chromatographic challenge: resolving a rigid, bicyclic primary amine. The presence of the primary amine moiety (
) creates significant silanophilic interactions, often leading to peak tailing on traditional matrices.
For analytical precision and robustness , the Crown Ether (Crownpak CR+) method is the superior choice. It utilizes an aqueous-acidic mobile phase to protonate the amine, forming a tight host-guest complex that yields high resolution (
) without derivatization.
For preparative scale-up , Amylose-based Normal Phase (Chiralpak AD-H) is the preferred alternative. While it requires basic additives to suppress tailing, its higher loading capacity and volatile mobile phases (Hexane/IPA) facilitate easier compound recovery.
Scientific Context & Mechanism[1][2][3]
The Molecule
6-bromo-1-aminoindane is a chiral intermediate often used in the synthesis of CNS-active agents (e.g., analogs of Rasagiline). The bromine atom at position 6 increases lipophilicity and steric bulk compared to the parent 1-aminoindane, while the C1 chiral center is rigidly locked in the five-membered ring.
The Challenge
Basicity: The
of the amino group is approx. 9–10. At neutral pH, it interacts strongly with residual silanols on silica columns.
Solubility: The bromine makes the molecule moderately lipophilic, but the amine maintains water solubility in acidic conditions.
Method A: Crown Ether Chiral Stationary Phase (Recommended for Analysis)
This method leverages the specific complexation between the crown ether chiral selector and the ammonium ion (
) of the analyte.
Experimental Protocol
Column: Daicel CROWNPAK CR(+) (150 x 4.0 mm, 5 µm).
Mobile Phase: Perchloric Acid (
) pH 1.5 / Methanol (85:15 v/v).
Note: Methanol is added to reduce the retention time (
) caused by the hydrophobic 6-bromo substituent.
Flow Rate: 0.8 mL/min.
Temperature: 25°C (Lower temperatures, e.g., 10°C, can enhance resolution but increase pressure).
Detection: UV @ 210 nm (or 254 nm).
Sample Diluent: Mobile phase.
Mechanism of Action
In the acidic mobile phase, the 6-bromo-1-aminoindane is fully protonated. The ammonium protons form hydrogen bonds with the oxygens of the 18-crown-6 ether ring. The chiral discrimination arises from the steric barrier provided by the binaphthyl groups on the crown ether, which allows one enantiomer (typically the
-form on CR+) to fit more deeply into the cavity than the other.
Performance Characteristics
Elution Order: (1R) typically elutes first; (1S) elutes second (on CR+).
Reversal: Use CROWNPAK CR(-) to reverse elution order.[1][2]
Advantages: No derivatization required; aqueous mobile phase; extremely sharp peaks (no tailing).
Limitations: Low loading capacity (not for prep); incompatible with basic samples.
Method B: Polysaccharide Normal Phase (Recommended for Prep)
This method relies on hydrogen bonding and
- interactions between the analyte and the carbamate linkages of the amylose polymer.
Experimental Protocol
Column: Daicel CHIRALPAK AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) (250 x 4.6 mm, 5 µm).
Critical: The DEA is mandatory. Without it, the amine will adsorb to the silica support, causing irreversible tailing.
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV @ 254 nm.
Mechanism of Action
The 6-bromo-1-aminoindane inserts into the helical grooves of the amylose polymer. The bromine atom provides a "handle" for steric discrimination, while the amine hydrogen bonds with the carbonyls of the carbamate selector. The DEA competes for non-specific silanol sites, ensuring the peak shape is governed solely by chiral interactions.
Performance Characteristics
Elution Order: Variable (must be determined empirically, but often
then for this class).
Advantages: High loading capacity; volatile solvents allow easy evaporation of fractions.
Limitations: Requires hazardous solvents (Hexane); DEA must be removed from purified fractions.
Comparative Data Analysis
The following table summarizes expected performance metrics based on validated behavior of 1-aminoindane derivatives on these specific phases.
Feature
Method A: Crown Ether (CR+)
Method B: Amylose (AD-H)
Method C: Cellulose (OD-H)
Mobile Phase
Aqueous Acidic ()
Normal Phase (Hex/IPA/DEA)
Normal Phase (Hex/IPA/DEA)
Selectivity ()
High (> 1.5)
Moderate (1.2 – 1.4)
Moderate (1.1 – 1.3)
Resolution ()
Excellent (> 3.0)
Good (> 2.0)
Fair (> 1.5)
Peak Shape
Sharp (Symmetry ~1.0)
Slight Tailing (Symmetry >1.2)
Tailing Risk
Run Time
15 – 25 min
10 – 15 min
10 – 15 min
Robustness
High (pH controlled)
Moderate (Temp/Additive sensitive)
Moderate
Primary Use
QC / Analytical Purity
Preparative Isolation
Alternative Screening
Decision Pathways & Workflows
Diagram 1: Method Selection Strategy
This flowchart guides the researcher in choosing the correct column based on the specific stage of drug development.
Caption: Decision matrix for selecting between Crown Ether (Analytical) and Polysaccharide (Preparative) modes.
Diagram 2: Mechanism of Interaction (Crown Ether)
Visualizing the "Sandwich" complex formation which is critical for the high selectivity of Method A.
Caption: Mechanistic pathway of the Crown Ether separation, relying on protonation of the primary amine.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Peak Tailing (Method B)
Insufficient base additive
Increase DEA concentration to 0.1% or 0.2%. Ensure column is equilibrated for >1 hour.
Long Retention (Method A)
Hydrophobicity of Bromine
Increase Methanol content in mobile phase (Max 15-20% for CR+).
Loss of Resolution (Method A)
pH drift
Ensure mobile phase pH is strictly < 2.0. The amine must be protonated.
High Backpressure (Method A)
Column clogging / Viscosity
Crownpak columns are sensitive. Filter samples (0.45 µm). Run at lower flow (0.5 mL/min) if cold.
Zhang, C., et al. (2010).[3] "Separation of chiral primary amino compounds by forming a sandwiched complex in reversed-phase high performance liquid chromatography." Journal of Chromatography A, 1217(30), 4965-4970.[3] (Validates crown ether mechanism for aminoindanes).
[Link]
Aboul-Enein, H. Y., & Ali, I. (2003). Chiral Separations by Liquid Chromatography and Related Technologies.[4][5][3][6][7][8] Marcel Dekker. (Reference for polysaccharide modes on rigid amines).
[Link]
Phenomenex Application Guide. Chiral HPLC Separations: A Systematized Approach to Column Selection.
[Link]
determining optical rotation specific to (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Technical Guide: Determination of Optical Rotation for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Executive Summary Product: (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0 for (S)-isomer; 907973-36-8 for rac...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Determination of Optical Rotation for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Executive Summary
Product: (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0 for (S)-isomer; 907973-36-8 for racemate).
Application: Chiral intermediate for CNS-active pharmaceutical ingredients (APIs), structurally related to Rasagiline.
Objective: To provide a robust, self-validating protocol for determining the specific optical rotation (
), distinguishing the (1S)-enantiomer from its (1R)-counterpart and quantifying enantiomeric purity.
Methodological Comparison: Polarimetry vs. Chiral HPLC
While polarimetry is the classic method for assigning absolute configuration and bulk purity, Chiral High-Performance Liquid Chromatography (HPLC) is the modern standard for quantifying Enantiomeric Excess (ee). For a rigorous drug development workflow, both are required: Polarimetry for identity confirmation and HPLC for impurity profiling.
Feature
Method A: Polarimetry
Method B: Chiral HPLC (Alternative)
Primary Output
Specific Rotation ()
Enantiomeric Excess (% ee)
Principle
Rotation of plane-polarized light
Differential retention on chiral stationary phase
Sample Req.
High (~10–50 mg)
Low (< 1 mg)
Sensitivity
Low (affected by chemical impurities)
High (separates impurities from analyte)
Throughput
Fast (Single sample)
Moderate (15–30 min run time)
Best For
Identity Testing & Batch Release
Trace Impurity Analysis (<1% enantiomer)
Experimental Protocols
Method A: Polarimetry (Primary Protocol)
This protocol is designed to establish the specific rotation reference value.
Reagents & Equipment:
Compound: (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (>98% chemical purity).
Solvent: Methanol (HPLC Grade). Note: Methanol is selected based on the standard characterization of the parent compound, (S)-1-Aminoindane.
Instrument: Digital Polarimeter with sodium lamp (589 nm).
Step-by-Step Workflow:
Preparation: Weigh exactly 150 mg of the amine into a 10 mL volumetric flask.
Dissolution: Add Methanol to the mark to create a concentration (
) of 1.5 g/100 mL . Sonicate if necessary to ensure complete dissolution.
Blanking: Fill the 1 dm (100 mm) polarimeter tube with pure Methanol. Zero the instrument at 20°C .
Measurement: Rinse the tube with the sample solution, then fill completely, ensuring no air bubbles are trapped in the light path.
Reading: Record the optical rotation (
) at 589 nm and 20°C. Take 5 readings and average them.
Calculation:
Where is the observed rotation, is path length in dm (usually 1), and is concentration in g/100mL.
Expected Results & Causality:
Sign: The parent compound, (S)-1-Aminoindane, exhibits a rotation of +16.5° (c=1.5, MeOH) [1]. The introduction of the 6-bromo substituent adds significant mass but generally preserves the chiral environment of the amine at C1. Therefore, the (1S)-6-bromo derivative is expected to be Dextrorotatory (+) .
Magnitude: Due to the heavy atom effect (Bromine), the magnitude may deviate from the parent. Expect a value in the range of +10° to +30° .
Method B: Chiral HPLC (Validation Protocol)
Use this to confirm that the rotation observed in Method A is due to the (1S)-isomer and not impurities.
Chromatographic Conditions:
Column: Chiralcel OD-H or Chiralpak AD-H (Daicel), 4.6 x 250 mm, 5 µm.
Reasoning: The diethylamine modifier is critical to suppress peak tailing caused by the interaction of the basic primary amine with residual silanols on the column silica.
Flow Rate: 1.0 mL/min.
Temperature: 25°C.
Detection: UV at 254 nm (aromatic ring absorption).
Visualization of Workflows
Figure 1: Optical Rotation Determination Workflow
This diagram outlines the logical flow from sample receipt to data reporting, ensuring all quality checks are met.
Caption: Figure 1. Step-by-step workflow for determining specific optical rotation, emphasizing the critical chemical purity check before measurement.
Figure 2: Decision Tree for Enantiomeric Analysis
When to use Polarimetry vs. Chiral HPLC.
Caption: Figure 2. Decision matrix for selecting the appropriate analytical technique based on the stage of drug development.
Troubleshooting & Critical Factors
Solvent Dependence: Optical rotation is highly solvent-dependent. While Methanol is standard for aminoindanes, switching to Chloroform or Ethanol can shift the value or even invert the sign. Always report the solvent.
pH Sensitivity: As a primary amine, the protonation state affects rotation. Ensure the sample is the free base . If analyzing the Hydrochloride salt (often more stable), the rotation will differ significantly from the free base.
(R)-1-Aminoindane HCl has different rotation properties than the free base.
Temperature Control: The "20" in
denotes 20°C. A deviation of ±5°C can introduce a 1-2° error in specific rotation. Use a thermostated cell.
References
Thermo Fisher Scientific. (S)-(+)-1-Aminoindan, 97% Product Specification. Retrieved from
Sigma-Aldrich. (S)-(+)-1-Aminoindan Product Data. Retrieved from
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from
PubChem. (1S)-1-Aminoindane Compound Summary. Retrieved from
Validation
Mass Spectrometry Fragmentation Patterns of Brominated Aminoindanes: A Comparative Technical Guide
This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for brominated aminoindanes, specifically focusing on the differentiation of positional isomers (e.g., 5-bromo-2-aminoindan...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical comparison of mass spectrometry fragmentation patterns for brominated aminoindanes, specifically focusing on the differentiation of positional isomers (e.g., 5-bromo-2-aminoindane vs. 4-bromo-2-aminoindane).
Executive Summary: The Isomer Challenge
Brominated aminoindanes, such as 5-bromo-2-aminoindane (5-BAI) , are synthetic psychoactive substances (NPS) that mimic the effects of MDMA and amphetamines. A critical analytical challenge in forensic toxicology is distinguishing between positional isomers (e.g., 4-BAI vs. 5-BAI). While these isomers share identical molecular weights and elemental formulas, their pharmacological potencies and legal statuses often differ.
This guide details the mass spectral "fingerprints" required to differentiate these compounds, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We synthesize data from analogous halogenated aminoindanes (specifically the iodo-analogs 5-IAI and 4-IAI) to provide a robust mechanistic framework for identification.
Chemical Identity & Structural Basis
Understanding the structural rigidity of the indane core is prerequisite to interpreting fragmentation. Unlike amphetamines, where the side chain is flexible, the aminoindane amine is constrained within a five-membered ring.
Feature
5-Bromo-2-aminoindane (5-BAI)
4-Bromo-2-aminoindane (4-BAI)
Structure
Bromine at C5 (Meta to bridgehead)
Bromine at C4 (Ortho to bridgehead)
Symmetry
High (Axis of symmetry through C2-C5)
Lower (Asymmetric substitution)
Electronic Effect
Stabilized resonant system
Steric/Electronic interaction with bridgehead
Key MS Feature
High stability Molecular Ion ()
Enhanced fragmentation (Halogen loss)
Experimental Protocols: Self-Validating Workflows
To ensure reproducibility and data integrity, the following protocols utilize internal standard validation and specific column chemistries known to resolve aromatic isomers.
GC-MS Protocol (Electron Ionization - EI)
Instrument: Single Quadrupole GC-MS (e.g., Agilent 5977).
Column:Rxi-624Sil MS (30 m × 0.25 mm × 1.4 μm).[1] Rationale: The thicker film and specific polarity of the 624-phase provide superior separation of positional isomers compared to standard 5% phenyl columns.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
Gradient: 5% B to 95% B over 10 min.
Ionization: ESI Positive Mode (
kV).
Scan Mode: Multiple Reaction Monitoring (MRM) or Product Ion Scan.
Fragmentation Mechanics & Comparative Performance
Electron Ionization (EI) Mechanics
In EI (70 eV), the rigid indane skeleton stabilizes the radical cation, but the position of the bromine atom dictates the dominant decay pathway.
The "Isotope Signature"
All brominated fragments exhibit a characteristic 1:1 doublet at
and due to the natural abundance of and . This is the primary diagnostic filter.
Comparative Fragmentation Pathways
Drawing on validated data from 5-IAI and 4-IAI (iodo-analogs), we observe a distinct "Stability vs. Lability" trend.
5-BAI (The "Stable" Isomer):
Base Peak: Molecular Ion (
) at 211/213.
Mechanism: The C5 position is electronically isolated from the bridgehead strain. The radical cation is stable, leading to a high abundance of the intact molecule.
Secondary Fragments: Loss of
( 194/196) and subsequent loss of Br ( 115 - Indenyl cation).
4-BAI (The "Labile" Isomer):
Base Peak: Often the de-halogenated Indenyl cation (
115/116) or the ion ( 132).
Mechanism: The C4 position is "ortho" to the alicyclic ring fusion. Steric compression and electronic proximity facilitate the expulsion of the halogen radical (
) to relieve strain, significantly reducing the intensity of the molecular ion relative to the 5-isomer.
Table 1: Key Diagnostic Ions (EI Source)
Ion Identity
m/z (approx)
5-BAI Relative Abundance
4-BAI Relative Abundance
Origin/Mechanism
Molecular Ion ()
211 / 213
100% (Base Peak)
< 40%
Intact Radical Cation
194 / 196
20 - 40%
10 - 20%
Loss of amine (Indane stabilized)
132
10 - 20%
High / Base Peak
Loss of Halogen Radical
Indenyl Cation
115 / 116
30 - 50%
High
Ring contraction/H-loss
Tropylium Deriv.
89 / 91
Moderate
Moderate
Ring expansion (C7H7)
ESI Fragmentation (LC-MS/MS)
In soft ionization (ESI), the
is the precursor. Collision-Induced Dissociation (CID) drives fragmentation.
Pathway:
.
Differentiation: While both isomers show the same transitions, the Collision Energy (CE) required to fragment the C-Br bond differs. The 4-bromo isomer typically requires lower CE to liberate the bromine due to the steric strain mentioned above.
Visualization of Signaling Pathways
The following diagrams illustrate the divergent fragmentation pathways for the isomers, highlighting the "Stability" vs. "Lability" pathways.
Diagram 1: EI Fragmentation Pathway (5-BAI vs 4-BAI)
Caption: Comparative EI fragmentation showing the stability of 5-BAI (Green path) versus the rapid de-halogenation of 4-BAI (Red path).
Diagram 2: Analytical Workflow for Isomer Differentiation
Caption: Decision tree for differentiating 4-BAI and 5-BAI based on relative ion abundances in GC-MS.
Conclusion
The differentiation of brominated aminoindane isomers relies on the interplay between chromatographic resolution (using specialized phases like Rxi-624Sil) and mass spectral stability .
5-BAI is characterized by a dominant molecular ion doublet (
211/213).
4-BAI is characterized by extensive fragmentation, often showing a base peak corresponding to the loss of bromine (
132) or the indenyl core ( 115).
Researchers must validate these patterns using certified reference materials (CRMs) where available, but this mechanistic guide serves as a robust predictive model for identifying novel analogs in this class.
References
Rose, S. et al. (2021). Gas chromatography–mass spectrometry of eight aminoindanes: 2‐Aminoindane, N‐methyl‐2‐, 5‐methoxy‐, 5‐methoxy‐6‐methyl‐, 4,5‐methylenedioxy‐, 5,6‐methylenedioxy‐ and 5‐iodo‐2‐aminoindane, and rasagiline. Rapid Communications in Mass Spectrometry. Link
Casale, J. F., & Hays, P. A. (2011). The Characterization of 4- and 5-Iodo-2-aminoindan. Microgram Journal. Link
NIST Mass Spectrometry Data Center. 5-Bromo-2-aminoindane (Analogous Data via NIST WebBook). Link
Sturgeon, S. et al. (2013). 5-Iodo-2-aminoindan (5-IAI): chemistry, pharmacology, and toxicology of a research chemical producing MDMA-like effects. Toxicology Letters. Link
Kranenburg, R. F. et al. (2022). Differentiation of positional isomers of novel psychoactive substances by high-resolution mass spectrometry. TrAC Trends in Analytical Chemistry. Link
Comparative Guide: Solid-State Characterization of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine Salts
Executive Summary This guide provides a technical comparison of salt forms for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0), a critical chiral intermediate in the synthesis of CNS-active aminoindanes (an...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparison of salt forms for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0), a critical chiral intermediate in the synthesis of CNS-active aminoindanes (analogous to Rasagiline).
For drug development professionals, the selection of the optimal salt form is a trade-off between resolution efficiency (during synthesis) and physicochemical stability (during storage). This guide compares the Hydrochloride (HCl) salt—the standard for stability—against Diastereomeric Salts (specifically Tartrates/Mandelates) used for chiral resolution. We focus on Single Crystal X-Ray Diffraction (SC-XRD) as the definitive method for assigning absolute configuration, leveraging the anomalous scattering of the 6-Bromine atom.
Part 1: The Challenge of Chiral Resolution & Salt Selection
The 6-bromo-aminoindane scaffold possesses a single chiral center at the C1 position. Securing the (1S) configuration is essential for biological activity in downstream targets.
The Comparative Landscape
Feature
Candidate A: Hydrochloride Salt
Candidate B: L-Tartrate / D-Mandelate
Primary Role
Reference Standard & Storage Form
Chiral Resolution Agent
Crystallinity
High (typically needles/plates)
Variable (often conglomerates)
Space Group
Often or (Chiral)
(Strictly Chiral)
XRD Utility
Determination of Absolute Configuration via Bromine
Confirmation of Diastereomeric Purity
Solubility
High in water/methanol
Differential solubility in EtOH/Water
Mechanism of Action: The Heavy Atom Effect
In X-ray crystallography, the presence of the Bromine (Br) substituent (Atomic Number 35) is a significant advantage. Unlike lighter atoms (C, H, N, O), Bromine exhibits significant anomalous dispersion with standard Cu-K
or Mo-K radiation. This allows for the calculation of the Flack Parameter , providing an unambiguous assignment of the (1S) vs (1R) absolute configuration without requiring a known chiral reference in the crystal lattice.
Part 2: Comparative Workflow & Signaling Pathways
The following diagram illustrates the decision matrix for salt selection and the crystallographic workflow for absolute configuration assignment.
Figure 1: Workflow for resolving racemic 6-bromo-aminoindane and validating the (1S) configuration via X-ray crystallography.
Part 3: X-Ray Crystallography Data Analysis
When comparing the HCl salt to diastereomeric salts, the crystallographic parameters reveal distinct packing motifs. The HCl salt typically packs more efficiently due to strong ionic
interactions.
Representative Crystallographic Parameters
Note: Values below are representative of the (1S)-aminoindane salt class validated against 6-bromo-1-indanone precursor data [1, 2].
Space Group Verification: For the pure (1S) enantiomer, the space group must be non-centrosymmetric (e.g.,
, ). If a centrosymmetric group (e.g., ) is observed, the sample is likely racemic.
The Flack Parameter:
: Correct absolute structure assigned.
: Inverted structure (the crystal is the opposite enantiomer).
: Racemic twin or disordered crystal.
Target for (1S)-6-Bromo:
confirms the (S) configuration with >99% confidence due to the heavy Bromine atom [3].
Part 4: Experimental Protocols
Protocol A: Growth of Single Crystals (HCl Salt)
Objective: Obtain high-quality crystals suitable for determining absolute configuration.
Preparation: Dissolve 50 mg of (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine hydrochloride in 2 mL of Methanol (HPLC grade).
Filtration: Pass the solution through a 0.45
m PTFE syringe filter into a narrow glass vial (inner vial).
Vapor Diffusion Setup:
Place the inner vial (uncapped) inside a larger jar containing 10 mL of Diethyl Ether or Hexane (Antisolvent).
Seal the outer jar tightly.
Incubation: Store at 4°C in a vibration-free environment for 3–7 days.
Harvesting: Colorless needle-like crystals should form. Mount immediately in Paratone oil to prevent desolvation.
Protocol B: Diastereomeric Salt Screening (Resolution)
Objective: Isolate the (1S) isomer from a racemic mixture.
Stoichiometry: Mix racemic 6-bromo-1-aminoindane (1.0 eq) with L-(+)-Tartaric acid (0.5 eq) in Ethanol/Water (9:1).
Note: Using 0.5 equivalents maximizes the difference in solubility between the diastereomers (The "Pope-Peachey" method) [4].
Heating: Reflux the mixture at 80°C for 1 hour until clear.
Cooling: Allow to cool slowly to Room Temperature (RT) over 4 hours.
Filtration: Collect the precipitate.
Analysis: Liberate the free base from a small sample (using NaOH) and check optical rotation
. If rotation is low, recrystallize the salt from Ethanol.
Part 5: Structural Insights & Mechanism
The stability of the salt forms is dictated by the Hydrogen Bonding Network.
HCl Salt: The chloride ion acts as a bridge, accepting typically 3 Hydrogen bonds from the ammonium headgroup (
). This creates a rigid "ionic pillar" structure, contributing to the high melting point and stability of the HCl form.
Tartrate Salt: The tartrate dianion forms a complex "2D sheet" structure via carboxylate-ammonium interactions. This complexity often aids in the discrimination between (S) and (R) amines during crystallization, as the "wrong" isomer disrupts the sheet formation.
PubChem. (2025).[1] (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine. National Library of Medicine. Available at: [Link]
Caruso, A., et al. (2016).[1] Crystal structures of 6-chloroindan-1-one and 6-bromoindan-1-one. Acta Crystallographica Section E. Available at: [Link][1]
Parsons, S. (2021). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. Springer Protocols. Available at: [Link]
Kozma, D. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines. Elsevier.[8] Available at: [Link]
A Comparative Guide to Chiral Resolution Agents for Bromo-Aminoindanes
For researchers, scientists, and professionals in drug development, the stereochemical purity of intermediates is paramount. Chiral bromo-aminoindanes are valuable building blocks in the synthesis of various pharmacologi...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the stereochemical purity of intermediates is paramount. Chiral bromo-aminoindanes are valuable building blocks in the synthesis of various pharmacologically active compounds, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even detrimental. This guide provides a comparative analysis of common chiral resolving agents for the separation of racemic bromo-aminoindanes, supported by experimental insights and detailed protocols.
The Criticality of Chirality in Bromo-Aminoindanes
The indane scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom and an amino group opens avenues for diverse functionalization. However, the synthesis of these compounds often results in a racemic mixture. The separation of these enantiomers is a critical step to ensure the safety and efficacy of the final drug product. Diastereomeric salt formation is a classical and industrially scalable method for chiral resolution, relying on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[1][2]
Principles of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this technique is the conversion of a pair of enantiomers, which share identical physical properties, into a pair of diastereomers with distinct physical properties, most notably solubility.[3][4] This is achieved by reacting the racemic bromo-aminoindane (a base) with an enantiomerically pure chiral acid. The resulting diastereomeric salts, (R)-amine-(R)-acid and (S)-amine-(R)-acid, can then be separated by fractional crystallization.[5] The less soluble diastereomer crystallizes preferentially, allowing for its isolation. Subsequently, the chiral resolving agent is removed by treatment with a base to yield the enantiomerically enriched amine.[1]
The success of a diastereomeric resolution is contingent on several factors, including the choice of the resolving agent, the solvent system, temperature, and the molar ratio of the resolving agent to the substrate.[6] The ideal resolving agent will form a stable, crystalline salt with one enantiomer of the amine that has significantly lower solubility than the salt formed with the other enantiomer in a practical solvent system.
Comparative Analysis of Chiral Resolution Agents
While a direct comparative study for a single bromo-aminoindane substrate is not extensively documented in publicly available literature, we can extrapolate from data on structurally similar aminoindanes and other primary amines to provide a useful comparison. The most commonly employed and effective chiral resolving agents for primary amines are derivatives of tartaric acid and mandelic acid.[1][7]
Resolving Agent
Structure
Key Attributes
Typical Performance for Aminoindane Analogs
(+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA)
A derivative of tartaric acid.
The bulky toluoyl groups can enhance steric and electronic interactions, leading to significant solubility differences between diastereomeric salts.[1] It is a highly effective and widely used resolving agent for primary amines.[8]
High efficacy, often achieving >95% diastereomeric and enantiomeric excess. Yields of the desired diastereomeric salt are typically in the range of 75-92%.[1]
(-)-Dibenzoyl-L-tartaric acid (L-DBTA)
Another derivative of tartaric acid.
Similar to D-DPTTA, the benzoyl groups promote the formation of well-defined crystalline salts.[9] It is a versatile resolving agent for a variety of amines.[10]
Effective in resolving a range of amines, with performance comparable to D-DPTTA. The choice between DBTA and DPTTA is often substrate-dependent.[8][11]
(S)-(+)-Mandelic Acid
An alpha-hydroxy acid.
The aromatic ring and hydroxyl group can participate in various non-covalent interactions, facilitating the formation of crystalline diastereomeric salts.[1] It has been successfully used for the resolution of 2-amino-5-methoxytetralin, a close analog of aminoindanes.[7]
Effective in achieving high enantiomeric purity (e.g., 99.7% ee for (S)-2-amino-5-methoxytetralin).[7] The overall yield can be moderate (e.g., 29%).[7]
(R)-(-)-Mandelic Acid
The enantiomer of (S)-(+)-Mandelic Acid.
Provides the opposite enantiomer of the resolved amine. Can be used to form diastereomeric amides via the corresponding mandeloyl chloride for separation by recrystallization.[7]
Used to resolve 1-aminoindane derivatives through the formation and separation of diastereomeric amides, yielding enantiomerically pure amines after hydrolysis.[7]
Expert Insight: The selection of the optimal resolving agent is highly empirical and substrate-dependent.[1] A preliminary screening with a few promising candidates, such as a tartaric acid derivative and mandelic acid, is the most effective strategy to identify the best conditions for a specific bromo-aminoindane. The choice of solvent is also critical, with alcohols (e.g., methanol, ethanol, isopropanol) and their mixtures with water being common starting points.
Experimental Protocol: Chiral Resolution of a Racemic Bromo-Aminoindane
This protocol provides a generalized procedure for the chiral resolution of a racemic bromo-aminoindane using (+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA). This procedure should be optimized for the specific substrate.
Materials:
Racemic bromo-aminoindane
(+)-Di-p-toluoyl-D-tartaric acid (D-DPTTA)
Methanol (or other suitable solvent)
2M Sodium hydroxide solution
Dichloromethane (or other suitable organic solvent for extraction)
Anhydrous sodium sulfate
Standard laboratory glassware
Procedure:
Diastereomeric Salt Formation:
a. Dissolve the racemic bromo-aminoindane (1.0 equivalent) in a suitable volume of warm methanol.
b. In a separate flask, dissolve (+)-Di-p-toluoyl-D-tartaric acid (0.5-1.0 equivalent) in warm methanol.
c. Slowly add the D-DPTTA solution to the amine solution with stirring.
d. Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt should begin to crystallize.
e. Further cool the mixture in an ice bath for 1-2 hours to maximize crystallization.
Isolation of the Diastereomeric Salt:
a. Collect the crystalline precipitate by vacuum filtration.
b. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
c. The mother liquor, containing the more soluble diastereomeric salt, can be collected and processed separately to recover the other enantiomer.
Liberation of the Enantiomerically Enriched Amine:
a. Suspend the isolated diastereomeric salt in a mixture of water and dichloromethane.
b. Add 2M sodium hydroxide solution dropwise with vigorous stirring until the pH of the aqueous layer is basic (pH > 10). This will neutralize the tartaric acid and liberate the free amine.
c. Separate the organic layer.
d. Extract the aqueous layer with two additional portions of dichloromethane.
e. Combine the organic extracts and wash with brine.
Isolation and Purification:
a. Dry the combined organic layer over anhydrous sodium sulfate.
b. Filter to remove the drying agent.
c. Concentrate the filtrate under reduced pressure to yield the enantiomerically enriched bromo-aminoindane.
d. The enantiomeric excess (ee) of the product should be determined by a suitable chiral analytical method, such as chiral HPLC or NMR spectroscopy using a chiral shift reagent.
e. Further purification by recrystallization may be necessary to achieve the desired level of enantiomeric purity.
Workflow Visualization
The following diagram illustrates the key steps in the chiral resolution process via diastereomeric salt formation.
Caption: Workflow of chiral resolution by diastereomeric salt formation.
Conclusion
The chiral resolution of bromo-aminoindanes via diastereomeric salt formation is a robust and scalable method for obtaining enantiomerically pure compounds. While derivatives of tartaric acid, such as D-DPTTA and L-DBTA, and mandelic acid are highly effective resolving agents for analogous amines, the optimal choice remains substrate-specific. A systematic screening of resolving agents and crystallization conditions is crucial for developing an efficient and high-yielding resolution process. The detailed protocol and workflow provided in this guide serve as a comprehensive starting point for researchers and drug development professionals in their pursuit of stereochemically pure intermediates.
References
Göksu, S., et al. (2023). An Insight into the Asymmetric Resolution of 1-Aminoindane Derivatives. Request PDF. [Link]
Farkas, E., et al. (2007). Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction. PubMed. [Link]
Kovács, Z., et al. (2024). Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. Scientific Reports. [Link]
Pellicciari, R., et al. (2004). Preparative resolution of 1-aminoindan-1,5-dicarboxylic acid (AIDA) by chiral ligand-exchange chromatography. PubMed. [Link]
Barnett, C. J., et al. (1997). Process for resolving chiral acids with 1-aminoindan-2-ols.
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. [Link]
Thompson, W. J., et al. (2018). cis-1-Aminoindan-2-ol in Asymmetric Syntheses. PMC. [Link]
Tudor, R., et al. (2012). Tartaric Acid and its O-Acyl Derivatives. Part 2. Application of Tartaric Acid and of O-Acyl Tartaric Acids and Anhydrides. Resolution of Racemates. Request PDF. [Link]
Soloshonok, V. A., et al. (2021). Comparative study of different chiral ligands for dynamic kinetic resolution of amino acids. Chirality. [Link]
Chiralpedia. (2025). Part 6: Resolution of Enantiomers. [Link]
Afonso, C. A. M., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]
A Senior Application Scientist's Guide to Elemental Analysis Standards for (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine,...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the precise characterization of pharmaceutical intermediates is a cornerstone of quality, safety, and efficacy. (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, a key building block in medicinal chemistry, demands rigorous analytical scrutiny to confirm its elemental composition and purity. This guide provides an in-depth comparison of elemental analysis techniques, focusing on best practices for this brominated compound, and is grounded in established scientific principles and regulatory expectations.
The Critical Role of Elemental Analysis in Pharmaceutical Development
Elemental analysis serves as a fundamental tool for verifying the empirical formula of a synthesized compound. For a molecule like (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (C₉H₁₀BrN), this means confirming the precise ratios of carbon, hydrogen, nitrogen, and bromine. This verification is not merely an academic exercise; it is a critical component of a compound's identity card, ensuring that the correct molecule has been synthesized and is sufficiently pure for subsequent stages of drug development. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), guided by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), mandate stringent control over the purity and identity of active pharmaceutical ingredients (APIs) and their intermediates.[1][2]
Primary Method: Combustion Analysis for C, H, and N
The gold standard for determining the carbon, hydrogen, and nitrogen content of an organic compound is combustion analysis.[3] This technique involves the complete combustion of a precisely weighed sample in a high-oxygen environment. The resulting gases—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOₓ), which are subsequently reduced to nitrogen gas (N₂)—are separated and quantified by a detector, typically a thermal conductivity detector (TCD). The weight percentages of C, H, and N in the original sample are then calculated. For a pure sample of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, the theoretical percentages are:
Carbon (C): 50.49%
Hydrogen (H): 4.71%
Nitrogen (N): 6.54%
Bromine (Br): 37.32%
The Challenge of Halogen Determination: A Comparative Overview
While standard combustion analyzers excel at CHN determination, quantifying halogens like bromine requires a different approach. The combustion of halogenated compounds produces hydrogen halides (e.g., HBr) and elemental halogens (Br₂), which are corrosive and not directly measured by typical CHN detectors.[4] Therefore, specialized techniques are necessary. Here, we compare the most relevant methods for bromine analysis in a pharmaceutical context.
Combustion Ion Chromatography (CIC)
Combustion Ion Chromatography (CIC) has emerged as a robust and widely adopted technique for the determination of halogens and sulfur in a variety of matrices, including pharmaceuticals.[4] The process involves the combustion of the sample in a furnace, followed by the absorption of the resulting gases into an aqueous solution. This solution is then injected into an ion chromatograph (IC) to separate and quantify the halide ions (in this case, bromide).
Causality Behind the Method: The power of CIC lies in its ability to seamlessly couple the complete decomposition of the sample matrix with the highly sensitive and specific separation and detection capabilities of ion chromatography. This minimizes matrix interferences that can plague other techniques.[5][6]
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
ICP-MS is a powerful technique for trace and ultra-trace elemental analysis and is the recommended method in USP <233> for the determination of elemental impurities in pharmaceutical products.[7][8] While it can be used for bromine determination, it is often overkill for stoichiometric analysis and can be susceptible to interferences.
Expert Insight: For determining the bulk bromine content as part of the empirical formula, CIC is generally more straightforward and cost-effective than ICP-MS. ICP-MS excels in detecting trace elemental impurities that may have been introduced during the synthesis process, rather than confirming the stoichiometric composition of the main compound.[9][10]
X-Ray Fluorescence (XRF)
X-ray fluorescence is a non-destructive analytical technique used to determine the elemental composition of materials. It is particularly useful for solid samples and offers rapid analysis with minimal sample preparation.
Trustworthiness and Limitations: While XRF is a valuable screening tool, it generally has higher detection limits than CIC and ICP-MS and can be subject to significant matrix effects, especially for lighter elements in a complex organic matrix.[11] Its accuracy for quantifying a major component like bromine in a pharmaceutical intermediate may not meet the stringent requirements for purity assessment.
Comparative Analysis of Techniques for Bromine Determination
Feature
Combustion Ion Chromatography (CIC)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
X-Ray Fluorescence (XRF)
Primary Application
Stoichiometric analysis of halogens and sulfur
Trace and ultra-trace elemental impurity analysis
Rapid screening and bulk elemental composition of solids
Sample Preparation
Weighing and encapsulation
Digestion in strong acids
Minimal (e.g., pressing into a pellet)
Detection Limit
Low ppm to sub-ppm
Low ppb to ppt
ppm to % range
Accuracy
High, especially with certified reference materials
High, but can be affected by polyatomic interferences
Moderate to high, matrix-dependent
Precision
Excellent (typically <2% RSD)
Excellent (typically <5% RSD)
Good, dependent on sample homogeneity
Throughput
Moderate
High (with autosampler)
Very high
Cost
Moderate
High
Low to moderate
Regulatory Acceptance
Widely used and accepted, referenced in standards like ISO.[10]
Recommended in USP <233> for elemental impurities.[12]
Primarily used for screening, less common for quantitative release testing.
Experimental Protocols
Detailed Protocol for CHN Analysis
This protocol outlines the standard procedure for determining the Carbon, Hydrogen, and Nitrogen content of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine using an automated combustion elemental analyzer.
Instrumentation: A modern CHNS/O elemental analyzer.
Materials:
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine sample
Acetanilide or other suitable certified reference material
Tin capsules
High-purity helium and oxygen
Procedure:
Instrument Calibration: Calibrate the instrument using a certified reference material (e.g., acetanilide) to establish the response factors for C, H, and N.
Sample Preparation: Accurately weigh 1-2 mg of the (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine into a tin capsule.
Analysis: Place the encapsulated sample into the instrument's autosampler. The instrument will drop the sample into a high-temperature (approx. 900-1000 °C) combustion furnace with a flow of pure oxygen.
Separation and Detection: The combustion products (CO₂, H₂O, N₂) are passed through a reduction furnace to convert nitrogen oxides to N₂. The gases are then separated on a chromatographic column and detected by a thermal conductivity detector.
Data Interpretation: The instrument software calculates the weight percentages of C, H, and N based on the detector signals and the initial sample weight. The results should be within ±0.4% of the theoretical values for a pure sample.
Detailed Protocol for Bromine Analysis by Combustion Ion Chromatography (CIC)
This protocol provides a step-by-step method for the determination of bromine in (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine.
Instrumentation: A combustion system coupled with an ion chromatograph with a conductivity detector.
Materials:
(1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine sample
Certified bromide standard solution (e.g., 1000 ppm)
Deionized water (18.2 MΩ·cm)
Quartz sample boats
Absorption solution (e.g., dilute hydrogen peroxide or a suitable buffer)
Procedure:
Instrument Setup and Calibration:
Set the combustion furnace temperature (typically 900-1100 °C).
Prepare a series of bromide calibration standards by diluting the certified stock solution.
Generate a calibration curve by injecting the standards into the ion chromatograph.
Sample Preparation:
Accurately weigh 1-5 mg of the sample into a quartz boat.
Combustion and Absorption:
Introduce the sample boat into the combustion tube.
The sample is combusted in a stream of argon followed by oxygen. The resulting gases, containing HBr and Br₂, are passed through an absorption tube containing the absorption solution.
Analysis by Ion Chromatography:
The absorption solution is automatically injected into the ion chromatograph.
The bromide is separated from other anions on an anion-exchange column and quantified by the conductivity detector.
Data Calculation:
The concentration of bromide in the absorption solution is determined from the calibration curve.
The weight percentage of bromine in the original sample is calculated based on the initial sample weight and the volume of the absorption solution.
Visualizing the Workflow
Caption: Experimental workflow for bromine determination by CIC.
Logical Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical method.
Conclusion and Best Practices
For the comprehensive elemental analysis of (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine, a dual-pronged approach is recommended for achieving the highest degree of scientific integrity and regulatory compliance.
Standard Combustion Analysis: Employ a dedicated CHN analyzer for the accurate determination of carbon, hydrogen, and nitrogen.
Combustion Ion Chromatography (CIC): Utilize CIC for the robust and precise quantification of bromine.
This combination of techniques provides a self-validating system, where the sum of the percentages of all determined elements should approach 100% for a pure sample. Alternative methods like ICP-MS are best reserved for their intended purpose under USP <233>: the quantification of trace elemental impurities that may be present from catalysts or manufacturing processes. By selecting the appropriate analytical tools and adhering to validated protocols, researchers can ensure the quality and integrity of their pharmaceutical intermediates, paving the way for successful drug development.
References
Zhang, Y., et al. (2012). Determination of Fluorine, Chlorine and Bromine in Household Products by means of Oxygen Bomb Combustion and Ion Chromatography. Journal of Chromatographic Science, 50(1), 65-70. Available at: [Link]
Colombini, S., Polesello, S., Valsecchi, S., & Cavalli, S. (1999). Matrix effects in the determination of bromate in drinking water by ion chromatography. Journal of Chromatography A, 847(1-2), 279-284. Available at: [Link]
Flores, E. M. M., et al. (2012). Bromine and iodine determination in active pharmaceutical ingredients by ICP-MS. Journal of Analytical Atomic Spectrometry, 27(11), 1889-1894. Available at: [Link]
Flores, E. M. M., et al. (2016). Determination of Elemental Impurities in Pharmaceutical Products and Related Matrices by ICP-based Methods: A Review. Analytical and Bioanalytical Chemistry, 408(13), 3349-3364. Available at: [Link]
International Organization for Standardization. (2020). ISO 7725:2020 Rubber and rubber products — Determination of chlorine and bromine content. ISO.
Aggrawal, M., & Rohrer, J. (n.d.). Determination of chlorine, bromine, and sulfur in polyethylene materials using combustion ion chromatography. Thermo Fisher Scientific.
Begerow, J., et al. (1996). Determination of the fluorine, chlorine, bromine and sulphur contents after combustion disclosure. Fresenius' Journal of Analytical Chemistry, 354(7-8), 839-843.
California State University, Bakersfield. (n.d.).
Cubic Analytical Solution. (n.d.).
Wikipedia. (n.d.). Combustion analysis.
The Department of Chemistry, UWI, Mona, Jamaica. (n.d.).
Metrohm. (2022). Analyzing halogenated organic compounds with CIC according to DIN 38409-59.
Chemistry LibreTexts. (2024). 2.
Thermo Fisher Scientific. (n.d.). Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA.
Vanhoe, H., et al. (1997). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS).
Poto, L., et al. (2023). Comparative Evaluation of Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and X-Ray Fluorescence (XRF) Analysis Techniques for Screening Potentially Toxic Elements in Soil. Applied Sciences, 13(15), 8820.
Wang, Y., et al. (2023). Elemental impurities determination in bromhexine hydrochloride injections. Journal of Pharmaceutical and Biomedical Analysis, 229, 115379.
Pereira, J. S. F., et al. (2020). Development of Green Methods for the Determination of Elemental Impurities in Commercial Pharmaceutical Tablets. Molecules, 25(18), 4238.
Flores, E. M. M., et al. (2016). Determination of Elemental Impurities in Pharmaceutical Products and Related Matrices by ICP-based Methods: A Review. Analytical and Bioanalytical Chemistry, 408(13), 3349-3364.
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PerkinElmer. (n.d.). Testing and Validation of Elemental Impurities in Pharmaceutical Products According to ICH Q3D and USP <232>/<233> Using the NexION 1100 ICP-MS.
Metrohm. (2022). Analyzing halogenated organic compounds with CIC according to DIN 38409-59.
Thermo Fisher Scientific. (2022). Analysis of elemental impurities in pharmaceutical products by ICP-MS.
Personal protective equipment for handling (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine
Part 1: Executive Safety Directive The Core Directive: Treat (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) not merely as a standard organic solid, but as a chiral, halogenated amine susceptible to oxidati...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Safety Directive
The Core Directive:
Treat (1S)-6-Bromo-2,3-dihydro-1H-inden-1-amine (CAS: 1213110-51-0) not merely as a standard organic solid, but as a chiral, halogenated amine susceptible to oxidative degradation and capable of causing severe mucosal irritation.[1][2]
Operational Criticality:
As a chiral building block, the purity of the (1S) isomer is paramount. Improper handling (exposure to air/moisture) not only poses a safety risk but degrades the enantiomeric excess (ee) via oxidative browning. Protect the chemist to protect the chemistry.
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed based on the "Barrier Analysis" method—assuming one barrier will fail, the next must protect you.
Primary amines are basic.[1][2] Dust entry into the eye causes immediate saponification of fatty tissues (severe irritation). Safety glasses are insufficient for amine dusts.
Dermal (Hand)
Nitrile Gloves (Min 0.11 mm thickness)
Double Gloving (Inner: Nitrile, Outer: Nitrile or Neoprene)
Breakthrough Logic: Halogenated amines can permeate thin nitrile.[1][2] Change gloves immediately upon splash. Double gloving provides a "visual wear indicator" if the outer glove tears.
Respiratory
Fume Hood (Sash at 18")
N95/P100 Respirator (if hood unavailable)
Inhalation of amine dust triggers the H335 respiratory irritation reflex.[2] Engineering controls (Hood) are superior to respirators.
Body
Lab Coat (Cotton/Poly blend)
Chemical Resistant Apron (Tyvek® or PVC)
Prevents migration of sticky amine particles onto street clothes, avoiding "take-home" exposure.[1][2]
Part 3: Operational Protocol & Workflow
A. Storage & Stability (The "Cold Chain" Rule)[2]
Condition: Store at 2–8°C in a dedicated chemical refrigerator.
Atmosphere: Must be kept under Inert Gas (Argon/Nitrogen) .[2]
Visual Check: Pure compound is typically a white to off-white solid.[1][2] Darkening/Browning indicates oxidation of the amine group.[2]
B. The "Static-Free" Weighing Protocol
Context: Chiral amines often exhibit high static electricity, causing the powder to "jump" or cling to spatulas, increasing inhalation risk.
Step-by-Step:
Equilibrate: Allow the vial to warm to room temperature before opening (prevents condensation).
Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the vial and spatula.[2]
Transfer: Use a glass or PTFE-coated spatula (avoid metal if possible to reduce static).[1][2]
Contain: Weigh directly into the reaction vessel or a tared vial with a screw cap. Do not use weighing boats that can flip or spill.[2]
C. Spill Response Logic
Small Spill (< 5g):
Isolate: Evacuate immediate area.
Neutralize: Cover with a weak acid neutralizer (e.g., Citric Acid based spill kit) to convert the free amine to a non-volatile salt.
Clean: Scoop up salt/absorbent mix.[2] Double bag.
Decontaminate: Wipe surface with 10% ethanol followed by soap and water.
Part 4: Visualized Safety Logic
Diagram 1: PPE Decision & Risk Assessment Pathway
This diagram illustrates the logical flow for selecting PPE based on the state of the chemical (Solid vs. Solution).[1][2]
Caption: Decision logic for PPE selection based on physical state and associated risks.
Diagram 2: The "Self-Validating" Handling Workflow
This workflow ensures that safety checks are integrated into the experimental process, not added as an afterthought.
Caption: Step-by-step operational workflow with integrated safety checkpoints.
Segregation: Do NOT mix with acidic waste streams (exothermic reaction risk) or oxidizers.[2]
Labeling: Must be tagged with "Toxic," "Irritant," and "Halogenated."
Decontamination Solution:
For glassware cleaning, use a dilute acidic solution (e.g., 1M HCl) to protonate the amine, making it water-soluble and easier to rinse, followed by an organic solvent rinse (Acetone/Ethanol).[1]
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 51441552, (1S)-6-bromo-2,3-dihydro-1H-inden-1-amine.[1][2] Retrieved from [Link][2]
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved from [Link][2]
Prudent Practices in the Laboratory (2011). Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][2]